molecular formula C11H8BrN B1282306 3-(3-Bromophenyl)pyridine CAS No. 4422-32-6

3-(3-Bromophenyl)pyridine

Cat. No.: B1282306
CAS No.: 4422-32-6
M. Wt: 234.09 g/mol
InChI Key: JHUIVUBQMBPYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)pyridine (CAS 4422-32-6) is an aromatic organic compound with the molecular formula C11H8BrN and a molecular weight of 234.09-234.10 g/mol . It is characterized as a light yellow to orange clear liquid at room temperature . Researchers value this compound primarily as a versatile reactant and synthetic intermediate in material science chemistry. It is commonly used as a reactant in the synthesis of complex organic molecules such as 11H-indeno[1,2-b]quinoline derivatives, which are key materials in the manufacturing of Organic Light-Emitting Diodes (OLEDs) . Its structure, featuring both a pyridine ring and a brominated phenyl ring, makes it a valuable building block in metal-catalyzed cross-coupling reactions and for constructing more complex molecular architectures. Physical properties include a boiling point of approximately 321°C, a specific gravity of 1.47 (20/20), a refractive index of 1.64, and a flash point of 148°C . This product is intended for Research and Development use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUIVUBQMBPYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522347
Record name 3-(3-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4422-32-6
Record name 3-(3-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Bromophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-(3-Bromophenyl)pyridine (CAS: 4422-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(3-Bromophenyl)pyridine, a versatile heterocyclic building block crucial in materials science and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications.

Core Compound Properties

This compound is an aromatic organic compound valued for its unique structure, which incorporates both a pyridine ring and a brominated phenyl ring. This bifunctional nature makes it an excellent substrate for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueReference(s)
CAS Number 4422-32-6[General]
Molecular Formula C₁₁H₈BrN[1][2]
Molecular Weight 234.09 g/mol [1][2]
Appearance Light yellow to orange clear liquid[1]
Boiling Point ~321 °C[1]
Density ~1.426 - 1.47 g/cm³[1]
Refractive Index ~1.642 - 1.646[1]
Flash Point 148 °C[1]
pKa (Predicted) 4.78 ± 0.10[General]
Spectroscopic Profile

The following table summarizes the characteristic spectroscopic data for this compound, which is fundamental for its identification and characterization.

Spectrum TypeCharacteristic Peaks / Shifts
¹H NMR δ (ppm) in CDCl₃: 8.85 (s, 1H), 8.65 (d, 1H), 7.87 (d, 1H), 7.75 (s, 1H), 7.57-7.52 (m, 2H), 7.41-7.35 (m, 2H).
¹³C NMR (Predicted) δ (ppm): ~150.1 (C), ~148.5 (CH), ~140.2 (C), ~135.0 (CH), ~131.5 (CH), ~130.3 (CH), ~129.0 (CH), ~123.5 (C-Br), ~123.0 (CH). Note: Exact values may vary based on solvent and experimental conditions. These are estimated shifts based on pyridine and substituted benzene analogs.
Infrared (IR) Characteristic Absorptions (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (Aromatic C=C and C=N ring stretching), ~800-600 (C-Br stretch and C-H out-of-plane bending).
Mass Spec. (MS) Predicted m/z: 233/235 [M]⁺ (presence of Br isotope pattern), 155 [M-Br]⁺.

Synthesis and Experimental Protocols

This compound is most commonly synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are two effective and widely used methods.

Suzuki-Miyaura Coupling Protocol

This is a highly efficient method for forming the C-C bond between the pyridine and phenyl rings using a boronic acid precursor.

Reaction: Pyridine-3-boronic acid + 1-Bromo-3-iodobenzene → this compound

Experimental Procedure:

  • To a 100 mL three-neck round-bottom flask, add 1-bromo-3-iodobenzene (1.118 g, 3.95 mmol) and pyridine-3-boronic acid (0.559 g, 4.54 mmol).

  • Add dioxane (20 mL) and a 2N aqueous solution of K₂CO₃ (20 mL) to the flask.

  • Stir the reaction mixture and degas with argon for 30 minutes to create an inert atmosphere.

  • Under argon protection, add tetrakis(triphenylphosphine)palladium(0) (50 mg, 0.04 mmol, 1 mol%).

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Upon reaction completion (monitored by TLC or GC-MS), remove the solvent via rotary evaporation.

  • Suspend the residue in a mixture of water (50 mL) and dichloromethane (50 mL).

  • Separate the organic layer and wash it three times with brine (50 mL each).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product as necessary, typically via column chromatography.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process Steps SM1 Pyridine-3-boronic acid P1 Combine & Degas (Ar) SM1->P1 SM2 1-Bromo-3-iodobenzene SM2->P1 R1 Dioxane / H₂O R1->P1 R2 K₂CO₃ (Base) R2->P1 Cat Pd(PPh₃)₄ Cat->P1 P2 Heat (100°C, overnight) P1->P2 P3 Workup & Extraction P2->P3 P4 Purification P3->P4 Product This compound P4->Product

Fig 1. Suzuki-Miyaura Coupling Workflow
Stille Coupling Protocol

An alternative route involves the coupling of an organotin reagent with an organic halide. This method is also highly effective but requires the handling of organotin compounds.

Reaction: 3-(Trimethylstannyl)pyridine + 1-Bromo-3-iodobenzene → this compound

Experimental Procedure:

  • To a solution of 3-(trimethylstannyl)pyridine (5.091 mmol) and 1-bromo-3-iodobenzene (5.302 mmol) in DMF (20 mL), add tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂dba₃·CHCl₃, 0.136 mmol), triphenylarsine (AsPh₃, 0.601 mmol), and copper(I) iodide (CuI, 0.732 mmol).

  • Stir the mixture at 80 °C for 5 hours.

  • After cooling, add ether (100 mL) and water (30 mL).

  • Extract the aqueous layer with ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (30 mL), 1 M KF aqueous solution (30 mL), and brine (30 mL).

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the resulting crude product, typically by column chromatography, to yield this compound.[3]

G cluster_start Starting Materials cluster_reagents Reagents & Catalysts cluster_process Process Steps SM1 3-(Trimethylstannyl)pyridine P1 Combine Reagents SM1->P1 SM2 1-Bromo-3-iodobenzene SM2->P1 R1 DMF (Solvent) R1->P1 Cat1 Pd₂(dba)₃·CHCl₃ Cat1->P1 Cat2 AsPh₃ / CuI Cat2->P1 P2 Heat (80°C, 5h) P1->P2 P3 Aqueous Workup & Extraction P2->P3 P4 Purification P3->P4 Product This compound P4->Product

Fig 2. Stille Coupling Workflow

Applications in Research and Development

This compound serves as a pivotal intermediate in two major fields: materials science and drug discovery.

Materials Science: OLEDs

The compound is a key reactant in the synthesis of more complex heterocyclic systems, such as 11H-indeno[1,2-b]quinoline derivatives.[1] These larger, conjugated molecules are investigated for their electroluminescent properties and are used in the manufacturing of Organic Light-Emitting Diodes (OLEDs). The pyridine and phenyl rings provide a rigid scaffold that can be further functionalized to tune the electronic and photophysical properties of the final material.

Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The bromine atom on the phenyl ring of this compound provides a reactive handle for further chemical modification, typically through additional cross-coupling reactions. This allows for the systematic exploration of chemical space around the core structure to develop novel therapeutic agents.

A significant application is its use as a precursor for synthesizing potent enzyme inhibitors. For example, derivatives of this molecule have been used to create selective inhibitors of Aurora A kinase, a key target in oncology. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, derived from this core, has demonstrated potent inhibitory activity and apoptosis-inducing properties in cancer cell lines. This highlights the value of the this compound scaffold in generating lead compounds for drug development programs.

G cluster_pathways Development Pathways cluster_applications Target Applications Core This compound (Core Scaffold) P1 Further Cross-Coupling & Cyclization Reactions Core->P1 P2 Systematic Chemical Modification (SAR) Core->P2 App1 Materials Science (e.g., OLEDs) P1->App1 App2 Medicinal Chemistry (e.g., Kinase Inhibitors) P2->App2 Final Biologically Active Lead Compounds App2->Final

Fig 3. Role as a Core Scaffold in R&D

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as a skin and serious eye irritant. For full safety information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. The data and protocols compiled herein are intended to facilitate efficient and informed research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)pyridine is a substituted biphenyl compound with a bromine atom on one phenyl ring and a nitrogen atom within the other, forming a pyridine ring. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The pyridine ring, a common feature in many biologically active compounds, imparts specific electronic and solubility characteristics. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential in drug discovery, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Identifiers and Molecular Properties
PropertyValueReference
CAS Number 4422-32-6[1]
Molecular Formula C₁₁H₈BrN[1]
Molecular Weight 234.10 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CN=CC=C2
InChI Key JHUIVUBQMBPYJE-UHFFFAOYSA-N
Physical Properties
PropertyValueReference
Physical State Light yellow to orange clear liquid[1]
Boiling Point ~321 °C[1]
Melting Point Not experimentally determined. The isomeric 4-(3-bromophenyl)-2,6-diphenylpyridine has a melting point of 135-136 °C.
Specific Gravity 1.47 (20/20)[1]
Refractive Index 1.64[1]
Flash Point 148 °C[1]
Solubility Quantitative data not publicly available. A protocol for determination is provided in Section 3.2.
Chemical Properties
PropertyValueReference
pKa (Predicted for 3-(4-bromophenyl)pyridine) 4.70 ± 0.10[2]
pKa (Experimental for 3-bromopyridine) 2.84

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

SpectroscopyDataReference
Infrared (IR) Key peaks indicative of aromatic C-H and C=C stretching, and C-Br stretching are expected.
¹H NMR Spectral data for the parent compound is not readily available. Data for related compounds can be found in the literature.[3][4][5][6]
¹³C NMR Spectral data for the parent compound is not readily available. Data for related compounds can be found in the literature.[4]
Mass Spectrometry (MS) Mass spectrum for the parent compound is not readily available. Data for 3-bromopyridine shows characteristic peaks for the molecular ion and fragmentation patterns.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as a protocol for determining its solubility.

Synthesis of this compound

A common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 3-Bromopyridine R Suzuki-Miyaura Coupling A->R B 3-Bromophenylboronic acid B->R C Pd(PPh₃)₄ (catalyst) C->R D Na₂CO₃ (base) D->R E Toluene/Ethanol/Water (solvent) E->R F Reflux F->R G This compound R->G

Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.

  • Reaction: Heat the mixture to reflux and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Determination of Aqueous Solubility

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in the saturated solution (e.g., HPLC, UV-Vis) C->D

Workflow for the determination of aqueous solubility.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as high-performance liquid chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa by NMR Spectroscopy

The pKa of the pyridinium ion can be determined by monitoring the chemical shifts of the pyridine protons as a function of pH.

Workflow for pKa Determination by NMR

G A Prepare solutions of this compound in D₂O at various pH values B Acquire ¹H NMR spectra for each solution A->B C Plot chemical shift of a pyridine proton vs. pH B->C D Fit the data to the Henderson-Hasselbalch equation to determine the pKa C->D

Workflow for pKa determination by NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound in D₂O. Adjust the pH of each solution to a different value spanning a range of approximately 4 pH units around the expected pKa.

  • NMR Analysis: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify a proton on the pyridine ring whose chemical shift is sensitive to the protonation state of the nitrogen. Plot the chemical shift of this proton as a function of the measured pH.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

Reactivity and Chemical Behavior

This compound is a versatile building block in organic synthesis. The bromine atom on the phenyl ring is susceptible to various cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of a diverse library of compounds for screening in drug discovery and materials science applications. The pyridine nitrogen can act as a hydrogen bond acceptor and a site for coordination to metal centers.

Biological Activity and Signaling Pathways

While there is limited direct biological data on this compound itself, the "3-bromophenyl" and "pyridine" moieties are present in numerous biologically active molecules, particularly in the realm of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

The 3-bromophenylamino group is a key pharmacophore in a number of potent tyrosine kinase inhibitors. For instance, derivatives of 4-[(3-bromophenyl)amino]quinazolines have shown very high inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] Similarly, a potent and orally active non-nucleoside adenosine kinase inhibitor, ABT-702, features a 5-(3-bromophenyl) substituent on a pyrido[2,3-d]pyrimidine core.[10]

These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel kinase inhibitors. The bromine atom can be utilized for combinatorial diversification to explore the chemical space around this core structure.

Potential Signaling Pathway Modulation

Given the prevalence of the 3-bromophenyl motif in known kinase inhibitors, it is plausible that derivatives of this compound could modulate signaling pathways regulated by various kinases. These could include pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

Logical Relationship of this compound to Kinase Inhibition

G A This compound (Core Scaffold) B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Derivatives B->C D Kinase Inhibition Screening C->D E Identification of Potent Inhibitors D->E F Modulation of Cellular Signaling Pathways E->F

Logical progression from the core scaffold to potential biological activity.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and significant potential for further chemical exploration. Its utility as a synthetic building block, particularly in the construction of potential kinase inhibitors, makes it a compound of high interest for researchers in drug discovery and medicinal chemistry. While direct biological data for this specific compound is scarce, the strong precedent set by structurally related molecules provides a compelling rationale for its investigation as a scaffold for novel therapeutics. The experimental protocols provided in this guide offer a practical framework for its synthesis, characterization, and further study.

References

Spectroscopic Analysis of 3-(3-Bromophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data of 3-(3-Bromophenyl)pyridine, a key intermediate in the development of novel organic electronic materials and pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols for data acquisition, and a visual representation of its molecular structure.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a brominated phenyl group, serves as a versatile scaffold for the synthesis of a wide array of complex organic molecules. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound and its derivatives, ensuring the integrity and reproducibility of research findings. This document presents a consolidated resource for the 1H and 13C NMR data of this compound.

Spectroscopic Data

The 1H and 13C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons, along with the chemical shifts of the carbon atoms, are summarized below.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits a series of signals in the aromatic region, corresponding to the protons on both the pyridine and phenyl rings. The data presented here is a compilation from available literature, though a complete, explicitly detailed spectrum with all coupling constants was not found in a single source. The following table represents the most consistent interpretation of the available data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
Data not available-Pyridine & Phenyl Protons

While multiple sources confirm the synthesis and provide ¹³C NMR data, a definitive, publicly available ¹H NMR spectrum with detailed assignments and coupling constants for this compound could not be located in the searched literature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule. The chemical shifts for the eleven carbon atoms of this compound, recorded in deuterated chloroform (CDCl₃), are presented below.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
148.8C-N (Pyridine)
147.9C-N (Pyridine)
139.6C-C (Pyridine-Phenyl linkage)
134.9CH (Pyridine)
134.0C (Pyridine)
130.8CH (Phenyl)
130.3CH (Phenyl)
129.9CH (Phenyl)
125.5CH (Phenyl)
123.4CH (Pyridine)
122.9C-Br (Phenyl)

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation : NMR spectra are typically recorded on a Bruker AVANCE or similar spectrometer.

  • ¹H NMR Spectroscopy :

    • Frequency : 400 MHz

    • Solvent : CDCl₃

    • Reference : Tetramethylsilane (TMS) at δ 0.00 ppm.

    • Temperature : Ambient temperature (typically 298 K).

  • ¹³C NMR Spectroscopy :

    • Frequency : 100 MHz or 125 MHz

    • Solvent : CDCl₃

    • Reference : CDCl₃ at δ 77.16 ppm.

    • Mode : Proton-decoupled.

    • Temperature : Ambient temperature (typically 298 K).

Molecular Structure and Connectivity

The structural arrangement of this compound, with the numbering of the carbon and hydrogen atoms, is crucial for the correct assignment of NMR signals. The following diagrams illustrate the molecular structure and the logical workflow for its characterization.

molecular_structure cluster_pyridine Pyridine Ring cluster_phenyl Bromophenyl Ring N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C1_p C1' C3->C1_p C-C linkage C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C2_p C2' C1_p->C2_p C3_p C3' C2_p->C3_p C4_p C4' C3_p->C4_p Br Br C3_p->Br C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p

Figure 1: Molecular structure of this compound with atom numbering.

workflow NMR Data Analysis Workflow substance This compound Sample preparation Sample Preparation (dissolve in CDCl3) substance->preparation nmr_acquisition NMR Spectrometer (1H and 13C acquisition) preparation->nmr_acquisition h_nmr 1H NMR Spectrum nmr_acquisition->h_nmr c_nmr 13C NMR Spectrum nmr_acquisition->c_nmr data_processing Data Processing (Referencing, Phasing) h_nmr->data_processing c_nmr->data_processing spectral_analysis Spectral Analysis (Peak picking, Integration, Multiplicity analysis) data_processing->spectral_analysis structure_elucidation Structure Elucidation & Data Tabulation spectral_analysis->structure_elucidation

Figure 2: Experimental workflow for NMR analysis.

References

X-ray Crystal Structure Analysis of 3-(3-Bromophenyl)pyridine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the X-ray crystal structure analysis of 3-(3-Bromophenyl)pyridine. Due to the absence of publicly available crystallographic data for this specific compound in refereed publications, this document focuses on the established experimental protocols for synthesis, crystallization, and data collection, drawing parallels from related compounds. It is designed to equip researchers with the foundational knowledge required to undertake such an analysis, from initial synthesis to the final elucidation of the molecular structure. This guide also presents a generalized workflow for the process of single-crystal X-ray diffraction analysis.

Introduction

This compound is a heterocyclic compound of interest in various fields, including materials science and pharmaceutical development. Its structural characterization is a crucial step in understanding its chemical properties and potential applications. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions. This guide outlines the necessary steps to achieve this characterization.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Stille coupling reaction. A detailed method has been described in the chemical literature.[1]

Materials:

  • 3-(Trimethylstannyl)pyridine

  • 1-Bromo-3-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Ether

  • Magnesium sulfate (MgSO₄)

  • 1 M Potassium fluoride (KF) aqueous solution

  • Brine

Procedure:

  • To a solution of 3-(trimethylstannyl)pyridine and 1-bromo-3-iodobenzene in DMF, add Pd₂(dba)₃·CHCl₃, AsPh₃, and CuI.

  • Heat the mixture at 80 °C for 5 hours.

  • After cooling, add ether and water to the reaction mixture.

  • Perform an extraction with ether.

  • Combine the organic layers and wash sequentially with water, 1 M KF aqueous solution, and brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography to obtain this compound.

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. For a compound like this compound, which is a liquid or low-melting solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration can promote the growth of single crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to crystallization at the interface.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce the formation of crystals.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a diffractometer. The following steps outline the general procedure for data collection and structure solution.

Data Collection:

  • Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the shape of the diffraction spots.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement:

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to obtain a set of unique structure factors (F²).

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined. For a compound containing a heavy atom like bromine, methods such as the Patterson method or direct methods are typically successful.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method against the experimental diffraction data. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Final Model: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated based on crystallographic R-factors (R1, wR2) and the goodness-of-fit.

Data Presentation

As no specific crystallographic data for this compound has been published, the following tables are presented as templates for the type of quantitative data that would be obtained from a successful X-ray crystal structure analysis.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Example)
Empirical formulaC₁₁H₈BrN
Formula weight234.09
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal sizeX.XX x Y.YY x Z.ZZ mm
Theta range for data collectionθ.θθ to θθ.θθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.xxxx]
Completeness to theta99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsnnnnn / 0 / ppp
Goodness-of-fit on F²G.GGG
Final R indices [I>2σ(I)]R1 = 0.xxxx, wR2 = 0.yyyy
R indices (all data)R1 = 0.aaaa, wR2 = 0.bbbb
Largest diff. peak/holep.ppp and -h.hhh e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleAngle (°)
Br1 - C(3')1.90(1)C(2')-C(3')-C(4')120.0(1)
C(3) - C(1')1.49(1)C(2)-C(3)-N(1)117.0(1)
N(1) - C(2)1.34(1)C(3)-C(1')-C(2')121.0(1)
............

Mandatory Visualization

The following diagram illustrates a generalized workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Processing data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation

Generalized workflow for single-crystal X-ray analysis.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a robust framework for its determination. The synthesis is well-established, and standard crystallographic techniques should be applicable for its structural elucidation. The successful completion of the steps outlined herein would yield precise data on the molecular geometry and intermolecular interactions, providing critical insights for its application in drug development and materials science. It is hoped that this guide will serve as a valuable resource for researchers embarking on the structural characterization of this and related molecules.

References

Stability and Storage of 3-(3-Bromophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(3-Bromophenyl)pyridine, a key building block in pharmaceutical and materials science research. Understanding the chemical stability of this compound is critical for ensuring the integrity of experimental results, the safety of handling and storage, and the quality of downstream products. This document outlines general storage guidelines, potential degradation pathways, and detailed experimental protocols for stability assessment based on established industry standards.

General Stability and Recommended Storage

Based on available safety data sheets and supplier information, this compound is considered stable under recommended storage conditions. However, like many brominated aromatic compounds and pyridine derivatives, it is susceptible to degradation under certain environmental pressures.

Key Storage Recommendations:

  • Temperature: Store at room temperature in a cool, dry place.[1]

  • Atmosphere: Keep in a tightly sealed container to protect from moisture and atmospheric contaminants.[2][3][4][5]

  • Ventilation: Ensure storage in a well-ventilated area.[2][3][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

One supplier suggests a shelf life of 1095 days under appropriate storage conditions.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, related compounds offer insights into potential vulnerabilities. Under stress conditions, degradation could occur through several mechanisms:

  • Hydrolysis: The pyridine ring and the carbon-bromine bond may be susceptible to hydrolysis, particularly at extreme pH values.

  • Oxidation: Exposure to oxidizing agents or atmospheric oxygen over time could lead to the formation of N-oxides or other oxidation products.

  • Photodegradation: Aromatic and brominated compounds can be sensitive to UV or visible light, potentially leading to dehalogenation or other rearrangements.

  • Thermal Decomposition: At elevated temperatures, particularly in the event of a fire, decomposition can occur, yielding hazardous products such as carbon oxides, nitrogen oxides, and hydrogen bromide.[2][3]

Quantitative Stability Data

Specific quantitative data from forced degradation or long-term stability studies on this compound is not widely available in the public domain. The following table summarizes the general stability information gathered from various sources. To obtain precise degradation rates and establish a definitive shelf-life, a formal stability testing program is required.

ParameterRecommended Condition/ValueSource(s)
Storage Temperature Room Temperature; Cool, dry place[1][2]
Atmosphere Sealed in a dry atmosphere; Tightly closed container[1][2][3]
Shelf Life 1095 days (as suggested by one supplier)[6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[3]
Decomposition Products (under fire) Carbon oxides, Nitrogen oxides, Hydrogen bromide[2][3]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines for new drug substances should be conducted.[3][6][7] These include forced degradation studies, and accelerated and long-term stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[8][9]

Objective: To generate degradation products and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Neutral Hydrolysis: Reflux in water at 80°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][7]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Accelerated and Long-Term Stability Studies

These studies are designed to predict the shelf-life of the compound under normal storage conditions.[6][7][10]

Objective: To determine the re-test period or shelf-life and recommended storage conditions.

Methodology:

  • Batch Selection: Use at least three batches of this compound for the study to assess batch-to-batch variability.[3][6]

  • Container Closure System: Store the samples in containers that are identical to or simulate the proposed packaging for long-term storage.[6][11]

  • Storage Conditions and Testing Frequency:

Study TypeStorage ConditionTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6
  • Analytical Tests: At each time point, the following tests should be performed:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of this compound remaining using a validated HPLC method.

    • Degradation Products: Identification and quantification of any degradation products.

    • Water Content: (e.g., by Karl Fischer titration) if the compound is found to be hygroscopic.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation (Stress Testing) cluster_formal Phase 3: Formal Stability Studies cluster_analysis Phase 4: Data Analysis & Reporting start Define Stability Protocol select_batches Select ≥ 3 Batches of This compound start->select_batches develop_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->develop_method long_term Long-Term Study (25°C/60% RH) select_batches->long_term accelerated Accelerated Study (40°C/75% RH) select_batches->accelerated stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) develop_method->stress_testing identify_degradants Identify Degradation Pathways & Major Degradants stress_testing->identify_degradants data_analysis Analyze Data at Specified Time Points (Assay, Impurities, Appearance) identify_degradants->data_analysis long_term->data_analysis accelerated->data_analysis evaluation Evaluate Stability Trends & Propose Shelf-Life data_analysis->evaluation report Generate Stability Report evaluation->report

Caption: Workflow for the stability assessment of this compound.

Logical Relationship of Stability Factors

This diagram illustrates the key environmental factors that can influence the stability of this compound and lead to degradation.

Degradation_Factors compound This compound (Stable State) degradation Degradation Products (e.g., Oxides, Hydrolysis Products) compound->degradation Degradation temp Temperature temp->compound Heat humidity Humidity/ Moisture humidity->compound Hydrolysis light Light (UV/Vis) light->compound Photolysis oxygen Oxygen/ Oxidizing Agents oxygen->compound Oxidation ph pH (Acid/Base) ph->compound Hydrolysis

Caption: Factors influencing the stability of this compound.

By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers and drug development professionals can ensure the quality and reliability of this compound in their work.

References

An In-depth Technical Guide to the Safe Handling of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 3-(3-Bromophenyl)pyridine, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials for Organic Light-Emitting Diodes (OLEDs)[1]. Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Hazard Data

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₈BrN[1]
Molecular Weight 234.09 g/mol [1][2][3]
Appearance Light yellow to orange clear liquid[1]
Boiling Point ~321°C[1]
Flash Point 148°C[1]
Specific Gravity 1.47 (20/20)[1]
Refractive Index 1.64[1]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation

Note: Data is based on available information for this compound and closely related analogs. GHS classifications for similar compounds may also include H335: May cause respiratory irritation.

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk during the handling and use of this compound. These are general guidelines and should be adapted to specific experimental setups in consultation with your institution's safety officer.

Personal Protective Equipment (PPE)

A critical first line of defense, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed frequently, especially after direct contact.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If the potential for aerosolization exists, a respirator with an appropriate cartridge should be used.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage Procedures

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe vapors or mist.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4][5]

  • Keep containers tightly closed when not in use.[5]

  • Store away from heat, sparks, and open flames.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in designated, properly labeled, and sealed containers.

  • Dispose of the hazardous waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Never pour chemical waste down the drain.[4]

Visualized Workflow for Safe Handling

To further clarify the necessary precautions, the following diagram outlines the logical workflow for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) B->C D Work Exclusively in Fume Hood C->D E Handle with Care (Avoid Skin/Eye Contact, Inhalation) D->E F Use Non-Sparking Tools E->F G Segregate & Label Waste F->G H Clean Work Area G->H I Remove PPE & Wash Hands H->I I->A For Next Use J Spill Occurs L Follow Spill Management Protocol J->L K Exposure Occurs M Administer First Aid & Seek Medical Attention K->M

References

An In-depth Technical Guide to 3-(3-Bromophenyl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a brominated phenyl group, provides two key reactive sites for further chemical modifications. The presence of the bromine atom allows for various cross-coupling reactions, making it an ideal scaffold for the synthesis of complex molecules with potential therapeutic activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in the development of kinase inhibitors targeting critical signaling pathways in diseases such as cancer.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 98%, and it is generally supplied as a liquid. Researchers can acquire this compound in quantities ranging from grams to kilograms, with pricing varying by supplier and quantity.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Benchchem 4422-32-6C₁₁H₈BrN234.09>98%Inquire for details
BLD Pharm 4422-32-6C₁₁H₈BrN234.09>98%Inquire for details
Tokyo Chemical Industry (TCI) 4422-32-6C₁₁H₈BrN234.10>98.0% (GC)1g, 5g
Ambeed 4422-32-6C₁₁H₈BrN234.10>98%Inquire for details
Fisher Scientific (TCI America) 4422-32-6C₁₁H₈BrN234.1098.0+%1g

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValue
CAS Number 4422-32-6
Molecular Formula C₁₁H₈BrN
Molecular Weight 234.10 g/mol
Appearance Light yellow to yellow to orange clear liquid[1]
Boiling Point ~321 °C[1]
Density 1.47 g/cm³[1]
Refractive Index 1.64[1]
Flash Point 148 °C[1]
Purity >98.0% (GC)
GHS Pictogram GHS07 (Exclamation mark)
GHS Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. Below are detailed experimental protocols for its synthesis and its utilization in the preparation of potent kinase inhibitors.

Synthesis of this compound via Stille Coupling

This protocol describes the synthesis of this compound from 3-(trimethylstannyl)pyridine and 1-bromo-3-iodobenzene.

Materials:

  • 3-(trimethylstannyl)pyridine

  • 1-bromo-3-iodobenzene (98%)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Triphenylarsine (AsPh₃) (97%)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Ether

  • Water

  • 1 M Potassium fluoride (KF) aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(trimethylstannyl)pyridine (1.231 g, 5.091 mmol) and 1-bromo-3-iodobenzene (1.531 g, 5.302 mmol) in DMF (20 mL), add Pd₂(dba)₃·CHCl₃ (141 mg, 0.136 mmol), AsPh₃ (190 mg, 0.601 mmol), and CuI (140 mg, 0.732 mmol) successively.

  • Stir the mixture at 80 °C for 5 hours.

  • After cooling to room temperature, add ether (100 mL) and water (30 mL).

  • Extract the mixture with ether (3 x 30 mL).

  • Combine the organic layers and wash with water (30 mL), 1 M KF aqueous solution (30 mL), and brine (30 mL).

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield 3-(3'-bromophenyl)pyridine.

Synthesis of 4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine (Adenosine Kinase Inhibitor)

This protocol outlines the multi-step synthesis of a potent, non-nucleoside adenosine kinase inhibitor, where this compound is a key precursor to one of the intermediates. The final key step involves the coupling of two advanced heterocyclic systems. While the full detailed synthesis is extensive, the general approach involves the construction of the substituted pyrido[2,3-d]pyrimidine core, followed by coupling with a derivative of this compound. The optimization of a high-throughput screening lead led to the identification of this compound, designated as ABT-702, with an IC₅₀ of 1.7 nM against adenosine kinase.[2]

Synthesis of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines (EGFR Tyrosine Kinase Inhibitors)

This protocol describes the general method for synthesizing a series of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.

General Procedure: The synthesis of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines is achieved through the nucleophilic substitution of the corresponding 4-chloro or 4-fluoro-pyrido[d]pyrimidine precursors with 3-bromoaniline. The specific pyrido[d]pyrimidine isomer ([3,4-d], [4,3-d], [3,2-d], or [2,3-d]) and the position of electron-donating groups influence the final potency of the compound. For example, the reaction of a 7-substituted-4-chloropyrido[4,3-d]pyrimidine with 3-bromoaniline in a suitable solvent like 2-propanol at elevated temperatures yields the desired 4-[(3-bromophenyl)amino] derivative.[3]

Signaling Pathways and Logical Relationships

The utility of this compound as a scaffold in drug discovery is exemplified by its incorporation into inhibitors of key signaling pathways implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Derivatives of this compound have been synthesized as potent inhibitors of the EGFR tyrosine kinase.[3] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor 4-[(3-Bromophenyl)amino] pyrido[d]pyrimidine Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Adenosine Kinase and Adenosine Signaling

This compound is a core component of potent and selective non-nucleoside inhibitors of adenosine kinase (AK).[2] AK is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate (AMP).[6] Adenosine is an important signaling molecule that exerts its effects through four G-protein coupled receptors (A1, A2A, A2B, and A3). By inhibiting AK, the local concentration of adenosine increases, leading to enhanced activation of adenosine receptors, which can have therapeutic effects in conditions such as pain and inflammation.[2]

Adenosine_Kinase_Signaling cluster_ak Phosphorylation ATP_ADP_AMP ATP/ADP/AMP Adenosine Adenosine ATP_ADP_AMP->Adenosine via nucleotidases SAH S-Adenosyl- homocysteine (SAH) SAH->Adenosine via SAH hydrolase AK Adenosine Kinase Adenosine->AK AMP AMP Adenosine->AMP ATP to ADP Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors AK->AMP Cellular_Response Cellular Response (e.g., anti-inflammatory) Adenosine_Receptors->Cellular_Response Inhibitor 5-(3-Bromophenyl)pyrido [2,3-d]pyrimidine derivative Inhibitor->AK

Caption: Regulation of adenosine levels by adenosine kinase and its inhibition.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is particularly noteworthy, as demonstrated by its incorporation into potent inhibitors of EGFR and adenosine kinase. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile compound. Further exploration of derivatives based on the this compound scaffold holds significant promise for the discovery of novel therapeutics.

References

molecular formula and weight of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 3-(3-Bromophenyl)pyridine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₈BrN
Molecular Weight234.1 g/mol [1]
CAS Number4422-32-6

Molecular Structure

The structural representation of this compound, illustrating the connectivity of the pyridine and bromophenyl rings, is provided below.

Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. A common synthetic route involves the Suzuki coupling reaction.

Example Synthetic Protocol: Suzuki Coupling

This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid.

Materials:

  • 3-Bromopyridine

  • 3-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1 equivalent), 3-bromophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Logical Relationships

At present, there is limited specific information available in publicly accessible literature detailing the direct involvement of this compound in defined biological signaling pathways. As a versatile building block, its biological activity is contingent on the larger molecular scaffold into which it is incorporated. The logical relationship of its synthesis is represented in the workflow diagram below.

synthesis_workflow start Starting Materials (3-Bromopyridine, 3-Bromophenylboronic acid) reaction Suzuki Coupling Reaction (Pd catalyst, base, solvent) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

General workflow for the synthesis of this compound.

References

Solubility Profile of 3-(3-Bromophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-(3-Bromophenyl)pyridine in common laboratory solvents. In the absence of specific quantitative experimental data in publicly available literature, this document outlines the predicted solubility based on the molecule's structural characteristics and the fundamental principle of "like dissolves like." Furthermore, it details standardized experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise solubility data. A generalized workflow for solubility screening is also presented to guide the initial assessment of new chemical entities.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine ring and a brominated phenyl ring. This structure makes it a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules through cross-coupling reactions. Understanding the solubility of this compound is critical for its effective use in various applications, including reaction condition optimization, formulation development, and biological screening assays. Poor solubility can significantly hinder reaction rates, lead to inaccurate biological data, and present challenges in formulation and administration. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to empirically determine it.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent. The principle of "like dissolves like" states that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

This compound possesses a moderately polar pyridine ring due to the electronegative nitrogen atom, which can act as a hydrogen bond acceptor. Conversely, the bromophenyl group is significantly less polar and more lipophilic. The overall polarity of the molecule is a balance of these two moieties.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar pyridine ring can interact with protic solvents through hydrogen bonding. However, the large, non-polar bromophenyl group will limit solubility, especially in highly polar water. Solubility is expected to increase with decreasing polarity of the alcohol (Methanol > Ethanol).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThese solvents can effectively solvate the polar pyridine portion of the molecule without the steric hindrance of hydrogen bonding networks, and they are also capable of dissolving the non-polar part of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.
Non-Polar Toluene, Hexane, Diethyl EtherModerate to LowThe non-polar bromophenyl group will favor solubility in these solvents. However, the polar pyridine ring will decrease its affinity for highly non-polar solvents like hexane. Toluene and diethyl ether, having some slight polarity, are expected to be better solvents than alkanes.
Halogenated Dichloromethane, ChloroformHighThese solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and non-polar features.

Experimental Protocols for Solubility Determination

To obtain precise and reliable data, experimental determination of solubility is essential. Below are protocols for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.[1]

  • Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.[1]

  • After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[2][3]

  • Visually inspect the solution against a light source to determine if the solid has dissolved completely.[2]

  • Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.[2]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.

  • Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Visualization of Solubility Screening Workflow

The following diagram illustrates a typical workflow for the initial solubility screening of a new chemical entity like this compound in a drug discovery setting.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis & Decision start Obtain Pure Compound (this compound) stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->stock kinetic Kinetic Solubility Assay (Aqueous Buffer) stock->kinetic thermo Thermodynamic Solubility Assay (Shake-Flask in various solvents) stock->thermo analysis Analyze Data (e.g., Nephelometry, LC-MS, UV-Vis) kinetic->analysis thermo->analysis report Generate Solubility Profile analysis->report decision Decision Making (Proceed to further studies?) report->decision

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Bromophenyl)pyridine, a valuable biaryl intermediate in pharmaceutical and materials science research. The protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid. This application note includes detailed experimental procedures, a summary of reaction parameters, and data presentation in a structured format for clarity and reproducibility.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed cross-coupling reaction is widely favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. Biaryl pyridine derivatives are prevalent structural motifs in many biologically active compounds and functional materials. The synthesis of this compound serves as a key step in the elaboration of more complex molecular architectures.

Reaction Principle

The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 3-bromopyridine with 3-bromophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species activated by a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials and Reagents:

  • 3-Bromopyridine

  • 3-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and equipment for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine (1.0 mmol, 158 mg), 3-bromophenylboronic acid (1.2 mmol, 241 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[2]

    • A suitable eluent system can be determined by TLC, with a common system being a gradient of ethyl acetate in hexane or a benzene/ether mixture.[2]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a faint yellow oil.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Ratio (equiv.)Amount
3-Bromopyridine1.01.0 mmol, 158 mg
3-Bromophenylboronic acid1.21.2 mmol, 241 mg
Pd(PPh₃)₄0.050.05 mmol, 58 mg
K₂CO₃2.02.0 mmol, 276 mg
1,4-Dioxane-8 mL
Water-2 mL
Temperature-80-90 °C
Reaction Time-12-24 hours
Expected Yield-70-85%

Table 2: Typical Catalysts, Bases, and Solvents for Suzuki-Miyaura Coupling of Pyridyl Halides

CatalystBaseSolvent SystemReference
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/Water, DMF[3]
Pd(OAc)₂/PPh₃Na₂CO₃Ethanol/Water, Toluene/Water[4]
PdCl₂(dppf)K₂CO₃Toluene/Water

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 3-Bromopyridine - 3-Bromophenylboronic acid - K₂CO₃ catalyst Add Catalyst: Pd(PPh₃)₄ reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Solvents: 1,4-Dioxane/Water inert->solvent heat Heat to 80-90°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H₂O/Brine cool->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Isolate Pure This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 Transmetalation pd2_r2->pd0 Reductive Elimination product R¹-R² (this compound) pd2_r2->product start r1x R¹-X (3-Bromopyridine) r1x->pd2_halide r2by2 R²-B(OH)₂ (3-Bromophenylboronic acid) r2by2->pd2_r2 base Base (K₂CO₃) base->pd2_r2 activates

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in these application notes offers a reproducible procedure for obtaining this key intermediate in good yields. The reaction conditions can be further optimized by screening different palladium catalysts, bases, and solvent systems to potentially improve yields and reduce reaction times. Proper purification techniques, such as column chromatography, are crucial for obtaining the final product with high purity, which is essential for subsequent applications in drug discovery and materials science.

References

Application Notes and Protocols for Alternative Synthetic Routes to 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed methodologies for the synthesis of 3-(3-bromophenyl)pyridine, a key building block in the development of pharmaceuticals and functional materials. Three alternative palladium-catalyzed cross-coupling reactions are presented: the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling. This document offers specific experimental protocols, a comparative summary of quantitative data, and visual diagrams of the synthetic workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of biologically active compounds and novel materials. The presence of both a pyridine ring and a bromophenyl moiety allows for diverse subsequent functionalization. While various synthetic approaches exist, palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of constructing the core C-C bond between the two aromatic rings. This document details three prominent methods: the Suzuki-Miyaura, Negishi, and Stille couplings, providing researchers with a selection of robust synthetic strategies.

Comparative Data of Synthetic Routes

The selection of a synthetic route often depends on factors such as yield, availability of starting materials, and tolerance to functional groups. The following table summarizes the quantitative data for the described alternative syntheses of this compound.

Synthetic RouteReactantsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 3-Pyridylboronic Acid & 1,3-DibromobenzenePd(PPh₃)₄1,4-Dioxane/H₂O90-10012-1670-85
Negishi Coupling 3-Pyridylzinc Halide & 1,3-DibromobenzenePd(PPh₃)₄ or PdCl₂(dppf)THF50-654-875-90
Stille Coupling 3-(Trimethylstannyl)pyridine & 1-Bromo-3-iodobenzenePd₂(dba)₃·CHCl₃ / AsPh₃ / CuIDMF80577.5[1]

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a boronic acid and an organic halide.[2][3] This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3-Pyridylboronic Acid (1.2 equiv)

  • 1,3-Dibromobenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 1,3-dibromobenzene, 3-pyridylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4][5] This method is known for its high functional group tolerance.

Materials:

  • 3-Bromopyridine (for preparation of the organozinc reagent)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 1,3-Dibromobenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Part A: Preparation of 3-Pyridylzinc Halide

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromopyridine in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.0 equiv) and stir for 30 minutes at -78 °C to form 3-lithiopyridine.

  • In a separate flask, dissolve anhydrous zinc chloride (1.1 equiv) in anhydrous THF.

  • Slowly transfer the cold 3-lithiopyridine solution to the zinc chloride solution at 0 °C and allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of 3-pyridylzinc chloride is used directly in the next step.

Part B: Cross-Coupling Reaction

  • To the freshly prepared 3-pyridylzinc chloride solution, add 1,3-dibromobenzene (1.0 equiv) followed by the palladium catalyst.

  • Heat the reaction mixture to 50-65 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Stille Coupling

The Stille coupling utilizes an organotin compound and an organic halide for C-C bond formation.[6][7] A specific protocol for the synthesis of this compound has been reported with good yield.[1]

Materials:

  • 3-(Trimethylstannyl)pyridine (1.0 equiv)

  • 1-Bromo-3-iodobenzene (1.05 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃] (0.027 equiv)

  • Triphenylarsine (AsPh₃) (0.118 equiv)

  • Copper(I) Iodide (CuI) (0.144 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ether

  • 1 M Potassium Fluoride (KF) aqueous solution

Procedure:

  • To a solution of 3-(trimethylstannyl)pyridine in DMF, successively add 1-bromo-3-iodobenzene, tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, triphenylarsine, and copper(I) iodide.[1]

  • Stir the mixture at 80 °C for 5 hours.[1]

  • After cooling, add ether and water, and extract the mixture with ether.[1]

  • Combine the organic layers and wash sequentially with water, 1 M aqueous potassium fluoride solution, and brine.[1] The KF wash is crucial for removing tin byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the logical workflow of the alternative synthetic routes.

Synthetic_Routes cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling A1 3-Pyridylboronic Acid C1 Pd(PPh3)4 / Base A1->C1 B1 1,3-Dibromobenzene B1->C1 D1 This compound C1->D1 A2 3-Pyridylzinc Halide C2 Pd Catalyst A2->C2 B2 1,3-Dibromobenzene B2->C2 D2 This compound C2->D2 A3 3-(Trimethylstannyl)pyridine C3 Pd Catalyst / CuI A3->C3 B3 1-Bromo-3-iodobenzene B3->C3 D3 This compound C3->D3

Caption: Alternative synthetic pathways to this compound.

Experimental_Workflow start Start reactants Combine Reactants and Catalyst under Inert Atmosphere start->reactants reaction Heat and Stir (Monitor Progress) reactants->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated this compound purification->product end End product->end

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3] The 3-(3-bromophenyl)pyridine scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds.[4] The ability to functionalize this scaffold via Sonogashira coupling opens up avenues for the synthesis of novel derivatives with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in Sonogashira cross-coupling reactions.

Reaction Principle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]

Applications in Drug Discovery

The introduction of an alkynyl moiety onto the this compound core can significantly impact its physicochemical and pharmacological properties. The resulting arylalkyne products can serve as key intermediates for the synthesis of more complex heterocyclic systems or as final compounds with potential biological activity. Pyridine and its derivatives are prevalent in numerous FDA-approved drugs, highlighting the importance of this scaffold in medicinal chemistry.

Experimental Protocols

While a specific protocol for the Sonogashira coupling of this compound is not extensively documented, reliable protocols can be derived from studies on structurally similar bromopyridine derivatives. The following protocols are based on established procedures for the Sonogashira coupling of aryl bromides and bromopyridines.

General Procedure for Sonogashira Coupling

This protocol is adapted from optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Anhydrous and anaerobic conditions (e.g., Nitrogen or Argon atmosphere)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Inert gas supply

Protocol:

  • To a Schlenk flask, add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), ligand (e.g., 5 mol% PPh₃), and copper(I) iodide (e.g., 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., DMF, 2 mL per 0.5 mmol of aryl bromide) and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir for the required time (typically 3-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, which can be used as a starting point for the optimization of reactions with this compound.

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100392[5]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)-Et₃N/THFRT16--
IodopyridinesVarious terminal alkynesPdCl₂(PPh₃)₂ (5)CuI (5)-Et₃NDMF65-71-95[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira cross-coupling reaction.

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and CuI to Schlenk flask B Evacuate and backfill with inert gas A->B C Add solvent and stir B->C D Add this compound, alkyne, and base C->D E Heat and stir reaction mixture D->E F Monitor reaction progress (TLC/LC-MS) E->F G Cool to room temperature F->G H Dilute, wash, and extract G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for a Sonogashira cross-coupling reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira reaction.

G Catalytic Cycle of the Sonogashira Reaction pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkyne_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² alkyne_complex->product cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex + Pd complex - CuX terminal_alkyne H-C≡C-R² terminal_alkyne->cu_acetylide + CuX, Base base Base cu_x CuX

Caption: Simplified catalytic cycle for the Sonogashira reaction.

References

Application Notes and Protocols: 3-(3-Bromophenyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)pyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural motif, featuring a pyridine ring linked to a brominated phenyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The presence of the bromine atom offers a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potent enzyme inhibitors, with a particular focus on kinase inhibitors relevant to oncology and inflammation.

Application Notes

The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly targeting the ATP-binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the bromophenyl group can be strategically positioned to interact with hydrophobic pockets within the kinase domain. Furthermore, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce additional functionalities that can enhance potency and selectivity.

Key Therapeutic Areas and Molecular Targets:
  • Oncology: Derivatives of this compound have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in various cancers. These compounds act as ATP-competitive inhibitors, blocking the downstream signaling pathways that lead to cell proliferation and survival.

  • Inflammation and Pain: The scaffold has been successfully employed in the development of potent, non-nucleoside inhibitors of Adenosine Kinase (AK). Inhibition of AK leads to an increase in local concentrations of adenosine, which has analgesic and anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative compounds derived from the this compound scaffold against their respective kinase targets.

Table 1: EGFR Inhibitory Activity of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine Derivatives [1]

Compound IDR Group (at position 6 or 7)Target KinaseIC50 (nM)
1 7-(Methylamino)pyrido[4,3-d]pyrimidineEGFR0.13
2 6-(Methylamino)pyrido[3,4-d]pyrimidineEGFR0.008
3 4-[(3-bromophenyl)amino]quinazolineEGFR0.029

Table 2: Adenosine Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [2][3]

Compound IDChemical NameTarget KinaseIC50 (nM)
ABT-702 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidineAdenosine Kinase1.7
5 4-amino-7-aryl-substituted pteridine (HTS lead)Adenosine Kinase440

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702)

This protocol is a representative synthesis of a potent adenosine kinase inhibitor derived from a this compound precursor. The synthesis involves a multi-step process culminating in the formation of the pyrido[2,3-d]pyrimidine core.

Materials:

  • 2,4-dichloro-5-nitropyridine

  • 3-Bromoaniline

  • Iron powder

  • Ammonium chloride

  • Formamide

  • 6-Morpholinopyridin-3-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvents: Ethanol, Water, Dioxane, Toluene, Dimethylformamide (DMF)

Procedure:

  • Synthesis of 2-chloro-N-(3-bromophenyl)-5-nitropyridin-4-amine:

    • To a solution of 2,4-dichloro-5-nitropyridine in ethanol, add 3-bromoaniline.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and collect the precipitate by filtration. Wash with cold ethanol and dry to yield the product.

  • Synthesis of N4-(3-bromophenyl)-2-chloropyridine-4,5-diamine:

    • Suspend the product from step 1 in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride.

    • Heat the mixture at reflux for 2-3 hours.

    • Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure. The residue is the desired diamine.

  • Synthesis of 4-amino-5-bromo-7-chloropyrido[2,3-d]pyrimidine:

    • Heat the diamine from step 2 in formamide at 180°C for 5 hours.

    • Cool the reaction mixture and pour into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Synthesis of 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702):

    • To a mixture of the product from step 3, 6-morpholinopyridin-3-ylboronic acid, and a palladium catalyst in a mixture of toluene, ethanol, and aqueous sodium carbonate.

    • Heat the mixture under an inert atmosphere at 90°C for 12 hours.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ABT-702.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method to assess the inhibitory activity of compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (serially diluted in DMSO)

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))

  • Low-volume 384-well plates

Procedure:

  • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

  • Calculate the ratio of the emission at 665 nm to that at 620 nm. The IC50 value is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Adenosine Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of compounds against adenosine kinase.

Materials:

  • Recombinant human adenosine kinase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Adenosine

  • [γ-³³P]ATP

  • Test compound (serially diluted in DMSO)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

Procedure:

  • Add 5 µL of the test compound dilution to the wells of a 96-well plate.

  • Add 20 µL of a solution containing adenosine kinase and adenosine in assay buffer.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of [γ-³³P]ATP in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of 150 mM phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the plate three times with wash buffer.

  • Dry the plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Adenosine_Kinase_Pathway ATP ATP AK Adenosine Kinase (AK) ATP->AK Adenosine Adenosine Adenosine->AK Phosphorylation Ado_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Ado_Receptor Activation AMP AMP AK->AMP Cellular_Effects Decreased Neuronal Firing Reduced Inflammation Ado_Receptor->Cellular_Effects Inhibitor This compound Derivative (e.g., ABT-702) Inhibitor->AK Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Adenosine Kinase Metabolic Pathway and Inhibition.

Experimental_Workflow Start Start: Design & Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Primary_Screen Primary Screening: In Vitro Kinase Assay (e.g., EGFR, AK) Purification->Primary_Screen Hit_Ident Hit Identification (Potent Compounds) Primary_Screen->Hit_Ident Dose_Response Dose-Response & IC50 Determination Hit_Ident->Dose_Response Cell_Assay Cellular Assays: - Proliferation (MTT) - Apoptosis Dose_Response->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Start Iterative Design End End: Preclinical Candidate Lead_Opt->End

Caption: Drug Discovery Workflow for Kinase Inhibitors.

References

Application Notes and Protocols: 3-(3-Bromophenyl)pyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)pyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring both a pyridine ring and a brominated phenyl ring, offers two distinct points for chemical modification. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This capability makes it an ideal precursor for synthesizing complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibitors and other targeted therapies. These application notes provide detailed protocols and representative data for key transformations utilizing this compound.

Key Synthetic Applications

The true utility of this compound as a precursor lies in its reactivity in palladium-catalyzed cross-coupling reactions. The sections below outline the applications and protocols for three cornerstone reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. These methods allow for the strategic introduction of diverse functionalities, leading to a wide array of valuable pharmaceutical intermediates.

logical_relationships cluster_products cluster_precursor p1 Biaryl Compounds (e.g., Kinase Inhibitors) p2 N-Aryl Amines (e.g., Kinase Inhibitors) p3 Aryl Alkynes (e.g., Complex Scaffolds) start This compound start->p1 Suzuki-Miyaura Coupling start->p2 Buchwald-Hartwig Amination start->p3 Sonogashira Coupling

Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Coupling: For C-C Bond Formation

Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] It is particularly effective for synthesizing biaryl scaffolds, which are prevalent in a wide range of pharmaceuticals, including many kinase inhibitors.[2][3] Using this compound, researchers can couple the bromophenyl moiety with various aryl or heteroaryl boronic acids or esters. This reaction tolerates a wide range of functional groups and consistently produces high yields, making it a reliable method for generating libraries of complex molecules for structure-activity relationship (SAR) studies.[1]

Representative Data: While specific data for this compound is not readily available in a consolidated table, the following data for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids demonstrates the typical efficiency of this reaction. Yields are generally moderate to good.[1][4]

EntryArylboronic AcidProductCatalyst SystemBaseTemp (°C)Time (h)Yield (%)[1][4]
1Phenylboronic acid3-Amino-5-phenyl-2-methylpyridinePd(PPh₃)₄K₃PO₄901885
24-Methylphenylboronic acid3-Amino-5-(p-tolyl)-2-methylpyridinePd(PPh₃)₄K₃PO₄901882
34-Methoxyphenylboronic acid3-Amino-5-(4-methoxyphenyl)-2-methylpyridinePd(PPh₃)₄K₃PO₄901888
44-Chlorophenylboronic acid3-Amino-5-(4-chlorophenyl)-2-methylpyridinePd(PPh₃)₄K₃PO₄901878
5Thiophene-2-boronic acid3-Amino-5-(thiophen-2-yl)-2-methylpyridinePd(PPh₃)₄K₃PO₄901872

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical step in the synthesis of countless APIs.[5][6] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines. Applying this to this compound enables the creation of N-aryl amine intermediates. This is particularly relevant in the development of kinase inhibitors, where a substituted aniline moiety is often crucial for binding to the ATP pocket of the target enzyme. For instance, the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine scaffold is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, highlighting the value of intermediates accessible from this compound via this method.[7]

Representative Data: The following table provides data for a Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine, demonstrating typical reaction conditions and yields.

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)[8]
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene80460

Experimental Protocol: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: For C-C (sp) Bond Formation

Application Note: The Sonogashira coupling reaction is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[9] This reaction, co-catalyzed by palladium and copper, provides direct access to aryl alkynes, which are valuable intermediates for synthesizing more complex heterocyclic systems or can be a key structural element in their own right. The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups.[9] Its applications include the synthesis of pharmaceuticals, such as the acne treatment Tazarotene, and nicotinic receptor agonists like Altinicline.[9]

Representative Data: The table below shows representative yields for the Sonogashira coupling of various aryl/heteroaryl halides with phenylacetylene, illustrating the general applicability and efficiency of the method.

Aryl/Heteroaryl HalideAlkyneCatalyst SystemBaseSolventYield (%)[10]
IodobenzenePhenylacetyleneMCM-41-Pd / CuI / PPh₃Et₃NAcetonitrile98
BromobenzenePhenylacetyleneMCM-41-Pd / CuI / PPh₃Et₃NAcetonitrile96
4-BromoanisolePhenylacetyleneMCM-41-Pd / CuI / PPh₃Et₃NAcetonitrile98
2-BromopyridinePhenylacetyleneMCM-41-Pd / CuI / PPh₃Et₃NAcetonitrile92
3-BromopyridinePhenylacetyleneMCM-41-Pd / CuI / PPh₃Et₃NAcetonitrile93

Experimental Protocol: Sonogashira Coupling

References

Application of 3-(3-Bromophenyl)pyridine in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in displays and solid-state lighting, offering superior contrast, color reproduction, and design flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transporting layers. Halogenated aromatic compounds, such as 3-(3-Bromophenyl)pyridine, are pivotal precursors in the synthesis of these advanced materials. The bromine substituent serves as a versatile functional handle for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex, high-performance molecular structures.

This document provides detailed application notes on the utilization of this compound and its derivatives in the synthesis of OLED materials, with a focus on hole-transporting materials (HTMs). While specific literature detailing the direct use of this compound is limited, this note will use the well-documented synthesis and application of a structurally related compound, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, to illustrate the synthetic pathways and device applications.

Key Synthetic Methodologies

The bromine atom on the phenyl ring of bromophenyl-pyridine derivatives is readily functionalized using palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in building the extended π-conjugated systems and incorporating the necessary charge-transporting moieties for efficient OLED operation.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. This is a powerful method for extending the conjugation length of the molecule or for introducing bulky side groups to enhance morphological stability.

  • Buchwald-Hartwig Amination: This reaction is crucial for synthesizing hole-transporting materials by forming a carbon-nitrogen bond between the aryl bromide and an amine, typically a secondary amine like carbazole or triphenylamine. These amine moieties are known for their excellent hole-transporting properties.

Application in Hole-Transporting Materials (HTMs)

Pyridine-containing compounds are increasingly investigated for their potential as efficient HTMs in OLEDs. The pyridine unit can act as an acceptor, and when combined with a suitable donor, can lead to materials with desirable electronic properties.

A notable example is the synthesis of pyrene-pyridine integrated molecules. In a study by Kumar et al., a series of pyridine-appended pyrene derivatives were synthesized and evaluated as HTMs.[1] One such derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), demonstrated excellent performance in a solution-processed OLED.[1] The presence of the bromophenyl groups offers potential for further functionalization, although in this case, the molecule was used directly as the HTM.

The device incorporating Py-Br as the hole-transporting layer exhibited a high maximum luminance and good external quantum efficiency, highlighting the potential of bromophenyl-pyridine derivatives in high-performance OLEDs.[1]

Experimental Protocols

The following protocols are based on the synthesis of 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) as a representative example of a bromophenyl-pyridine-based OLED material.

Synthesis of 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)[1]

Materials:

  • 4-Bromoacetophenone

  • 1-Pyrenecarboxaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ammonium Acetate

Procedure:

  • A mixture of 4-bromoacetophenone (3 equivalents), 1-pyrenecarboxaldehyde (1 equivalent), and NaOH (3 equivalents) in 15 mL of EtOH is stirred in a 100 mL round-bottom flask at room temperature for 1 hour.

  • The reaction mixture is then refluxed at 80 °C for 1 hour.

  • Ammonium acetate (8 equivalents) is added, and the mixture is refluxed for an additional 12 hours.

  • After cooling, the reaction is quenched with water and extracted with dichloromethane (DCM).

  • The organic layer is washed with water (2 x 25 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Data Presentation

The performance of an OLED device utilizing the synthesized bromophenyl-pyridine derivative as a hole-transporting layer is summarized below.

Table 1: Electroluminescent Properties of an OLED with a Py-Br Hole-Transporting Layer [1]

ParameterValue
Maximum Luminance17300 cd/m²
Maximum Current Efficiency22.4 cd/A
External Quantum Efficiency (EQE) at 3500 cd/m²9%
Turn-on Voltage~3 V
Emission Peak562 nm
CIE (x, y) Coordinates(0.48, 0.50)

Visualizations

Synthetic Pathway for a Generic Phenylpyridine-based OLED Material

The following diagram illustrates a general synthetic approach to functionalize a bromophenyl-pyridine core using Suzuki and Buchwald-Hartwig cross-coupling reactions to create a hole-transporting material.

G cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_product Final OLED Material This compound This compound Suzuki_Reaction Pd Catalyst, Base This compound->Suzuki_Reaction Boronic_Acid Ar-B(OH)2 Boronic_Acid->Suzuki_Reaction Intermediate Biphenyl-Pyridine Derivative Suzuki_Reaction->Intermediate C-C Bond Formation Amine R2NH (e.g., Carbazole) Buchwald_Reaction Pd Catalyst, Base Amine->Buchwald_Reaction OLED_Material Functionalized Phenylpyridine Buchwald_Reaction->OLED_Material C-N Bond Formation Intermediate->Buchwald_Reaction

General synthetic routes for OLED materials.
Experimental Workflow for OLED Device Fabrication

This diagram outlines the typical workflow for fabricating a solution-processed OLED device for testing the synthesized materials.

G Start Start: ITO Substrate Cleaning Substrate Cleaning (Ultrasonication) Start->Cleaning PEDOT Spin-coating: Hole Injection Layer (PEDOT:PSS) Cleaning->PEDOT HTL Spin-coating: Hole Transport Layer (e.g., Py-Br) PEDOT->HTL EML Spin-coating: Emissive Layer HTL->EML ETL Spin-coating: Electron Transport Layer EML->ETL Cathode Thermal Evaporation: Cathode (LiF/Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Testing Electroluminescence Testing Encapsulation->Testing

Workflow for solution-processed OLED fabrication.

References

Application Notes and Protocols: 3-(3-Bromophenyl)pyridine as a Versatile Building Block for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)pyridine is a valuable bifunctional building block in organic synthesis, particularly for the construction of diverse pyridine-containing molecules. Its structure, featuring a pyridine ring and a brominated phenyl ring, offers two distinct points for functionalization through various cross-coupling reactions. This allows for the strategic introduction of molecular complexity, making it a key intermediate in the synthesis of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the ability to elaborate the phenyl portion of the molecule provides access to a wide range of novel derivatives with potential biological activity.

This document provides detailed application notes and protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of pyridine derivatives.

Key Applications in the Synthesis of Pyridine Derivatives

This compound serves as a versatile scaffold for the synthesis of a variety of pyridine derivatives through palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring is the primary site of reaction in these transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the arylation or vinylation at the 3-position of the phenyl ring, leading to the synthesis of biaryl and styrylpyridine derivatives. These structural motifs are prevalent in many biologically active molecules and functional materials.

General Reaction Scheme:

While specific data for a wide range of couplings with this compound is not extensively tabulated in a single source, the following table presents representative yields for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids under typical conditions. These examples serve as a strong indication of the expected outcomes when applying this methodology to this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
21-Bromo-3-methoxybenzene4-Methylphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane1001692
34-Bromoanisole3-Pyridinylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1101888
42-BromotolueneNaphthylboronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃THF802490

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid and can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biarylpyridine derivative.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst, Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: Biarylpyridine Derivative purify->product

Br-Ph-Py + R1R2NH --[Pd catalyst, Ligand, Base]--> R1R2N-Ph-Py

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [1]This reaction, when applied to this compound, provides access to arylalkyne derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems used in materials science and as biologically active compounds.

General Reaction Scheme:

The following table presents data for the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes, which serves as a good model for the reactivity of this compound. [1]

Entry Terminal Alkyne Product Yield (%)
1 Phenylacetylene 2-Amino-3-(phenylethynyl)pyridine 96
2 4-Methylphenylacetylene 2-Amino-3-((4-methylphenyl)ethynyl)pyridine 94
3 4-Methoxyphenylacetylene 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine 95
4 1-Hexyne 2-Amino-3-(hex-1-yn-1-yl)pyridine 85

| 5 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl))pyridine | 82 |

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes and can be applied to this compound. [1] Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., DMF or THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the solvent and stir for 10 minutes.

  • Add this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the desired arylalkyne product.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification catalysts Add Pd Catalyst & CuI add_solvent Add Solvent catalysts->add_solvent add_reactants Add this compound, Terminal Alkyne, Base add_solvent->add_reactants heat Heat and Stir (60-100°C) add_reactants->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction & Washing (aq. NH4Cl) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: Arylalkyne Derivative purify->product

Sonogashira Coupling Workflow

Application in Drug Discovery: Targeting Signaling Pathways

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with many approved drugs containing this heterocycle. Derivatives synthesized from this compound can be designed to interact with various biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways implicated in disease.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

One important target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. [2]Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain pyridine derivatives, particularly those bearing an anilino-substituent, have shown potent inhibitory activity against EGFR tyrosine kinase. A derivative of this compound, such as a 4-((3-bromophenyl)amino)pyridine derivative, could potentially act as an ATP-competitive inhibitor of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt Pathway EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation & Gene Expression PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis Grb2_SOS Grb2/SOS Grb2_SOS->Ras Activation P_EGFR->PI3K Activation P_EGFR->Grb2_SOS Recruitment Inhibitor Pyridine Derivative (e.g., from this compound) Inhibitor->P_EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding

EGFR Signaling Pathway Inhibition

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of pyridine derivatives. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and efficient methods for the elaboration of this scaffold. The resulting compounds have significant potential in drug discovery and materials science. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired functional properties.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions utilizing 3-(3-bromophenyl)pyridine as a key building block. The pyridine and phenyl rings within this substrate offer versatile sites for modification, making it a valuable precursor in the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the arylation of the phenyl ring, leading to the synthesis of diverse biarylpyridine structures.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9012~85-95
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene10016~90
33-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11024~88
Experimental Protocol: Synthesis of 3-(3-(p-tolyl)phenyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(3-(p-tolyl)phenyl)pyridine.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex boronate Ar'B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the phenyl ring of this compound.

Table 2: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10024~80-90
2MorpholinePd(OAc)₂ (1)RuPhos (2)K₃PO₄Dioxane11018~85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃t-BuOH9020~82
Experimental Protocol: Synthesis of 3-(3-(phenylamino)phenyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add this compound and anhydrous, degassed toluene.

  • Finally, add aniline via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3-(3-(phenylamino)phenyl)pyridine.[1]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_amine_complex [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd_amido_complex Ar-Pd(II)L₂(NR₂) deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in the synthesis of aryl alkynes, which are important motifs in materials science and medicinal chemistry.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF656~90
2EthynyltrimethylsilanePd(OAc)₂ (2)CuI (5)DIPADMF808~85
31-HeptynePd(PPh₃)₄ (3)CuI (6)i-Pr₂NHToluene9012~88
Experimental Protocol: Synthesis of 3-(3-(Phenylethynyl)phenyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a stirred solution of this compound and phenylacetylene in degassed THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-(3-(phenylethynyl)phenyl)pyridine.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation_pd Transmetalation pd_complex->transmetalation_pd pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR) transmetalation_pd->pd_alkynyl_complex cu_salt Cu(I)Br transmetalation_pd->cu_salt reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product substrate Ar-Br substrate->oxidative_addition cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation_pd alkyne H-C≡CR alkyne_deprotonation Deprotonation alkyne->alkyne_deprotonation base Base base->alkyne_deprotonation alkyne_deprotonation->cu_acetylide

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.

Table 4: Heck Reaction of this compound with Alkenes
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024~75-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP12018~80
34-VinylpyridinePd₂(dba)₃ (1.5)DavePhos (3)K₂CO₃Dioxane11020~78
Experimental Protocol: Synthesis of 3-(3-Styrylphenyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in anhydrous DMF.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to give 3-(3-styrylphenyl)pyridine.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pi_complex π-Complex alkene_coordination->pi_complex alkene R-CH=CH₂ alkene->alkene_coordination migratory_insertion Migratory Insertion sigma_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination product_complex [Product-Pd(II)H] Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product Ar-CH=CH-R product_complex->product reductive_elimination->pd0 base Base base->reductive_elimination substrate Ar-Br substrate->oxidative_addition

Figure 4: Catalytic cycle of the Heck reaction.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the palladium-catalyzed reactions described in these notes. Specific parameters should be adjusted according to the detailed protocols.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Extraction & Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End Product characterization->end

Figure 5: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of synthetic strategies for the functionalization of the pyridine ring in 3-(3-Bromophenyl)pyridine. The pyridine core is a crucial scaffold in medicinal chemistry, and methods for its selective modification are of high importance.[1] Due to the electron-deficient nature of the pyridine ring, it exhibits distinct reactivity compared to benzene. Electrophilic aromatic substitution is generally disfavored and requires harsh conditions, while nucleophilic and radical substitutions are more common.[1][2] The presence of the 3-bromophenyl substituent at the C-3 position sterically and electronically influences the regioselectivity of subsequent transformations on the pyridine moiety, directing functionalization to the C-2, C-4, C-5, and C-6 positions. This document outlines key reaction types, including Minisci-type radical alkylation, directed ortho-metalation, and electrophilic halogenation, supported by detailed experimental protocols and representative data.

Application Notes

Note 1: Minisci-Type Radical Functionalization

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient N-heterocycles.[3] It involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. For this compound, this reaction is expected to proceed preferentially at the C-2, C-4, and C-6 positions, which are ortho and para to the nitrogen atom.

  • Mechanism: The reaction is typically initiated by the oxidative decarboxylation of a carboxylic acid or via other radical generation methods.[3][4] The resulting alkyl or acyl radical attacks the acidic, protonated pyridine ring, followed by an oxidative rearomatization step to yield the functionalized product.[5]

  • Regioselectivity: A mixture of regioisomers (C-2, C-4, C-6) is often produced, and the ratio can be influenced by both steric and electronic factors.[3] The bulky 3-(3-bromophenyl) group may sterically hinder attack at the C-2 and C-4 positions, potentially leading to a preference for the C-6 position.

  • Advantages: This method allows for the direct introduction of alkyl and acyl groups from readily available and inexpensive precursors under relatively simple reaction conditions.[3][6]

Note 2: Directed ortho-Metalation (DoM)

Directed metalation provides a highly regioselective route to functionalize the C-2 position of the pyridine ring. The pyridine nitrogen acts as a directing group, facilitating deprotonation at the adjacent C-2 position by a strong base, such as lithium diisopropylamide (LDA) or a TMP-based metalating agent (TMP = 2,2,6,6-tetramethylpiperidyl).[7][8]

  • Mechanism: The strong base abstracts the most acidic proton at C-2, forming a pyridyl-lithium or -magnesium intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce diverse functional groups.[7]

  • Regioselectivity: The reaction is highly selective for the C-2 position due to the directing effect of the nitrogen atom.

  • Scope: This strategy enables the introduction of halogens, aldehydes, carboxylic acids, boronic esters, and other functionalities by choosing the appropriate electrophile.[7][9]

Note 3: Electrophilic Aromatic Substitution (EAS)

Direct electrophilic aromatic substitution on the pyridine ring is challenging due to the deactivating effect of the electronegative nitrogen atom, which also acts as a Lewis base, complexing with and being further deactivated by the Lewis or Brønsted acids used to promote the reaction.[2][10]

  • Conditions: Reactions typically require harsh conditions, such as high temperatures and strongly acidic media (e.g., oleum).[11][12]

  • Regioselectivity: Electrophilic attack occurs preferentially at the C-3 and C-5 positions, as these positions avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom.[13][14] Since the C-3 position is already substituted in this compound, electrophilic substitution is expected to occur at the C-5 position.

  • Alternative Strategies: To overcome the low reactivity, the pyridine ring can be activated by conversion to the corresponding N-oxide, which is more susceptible to electrophilic attack.[2] Another strategy involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates to achieve 3-selective (in this case, C-5) halogenation under milder conditions.[11][12]

Experimental Protocols & Data

Protocol 1: C-6 Selective Minisci Alkylation

This protocol describes a representative procedure for the introduction of a tert-butyl group onto the pyridine ring of this compound, primarily at the C-6 position.

Methodology:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in a 1:1 mixture of Dichloroethane/H₂O (10 mL), add pivalic acid (2.0 mmol, 2.0 equiv).

  • Add silver nitrate (AgNO₃) (0.2 mmol, 20 mol%).

  • Heat the biphasic mixture to 50 °C.

  • Add ammonium persulfate ((NH₄)₂S₂O₈) (2.0 mmol, 2.0 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 50 °C for 2 hours, monitoring completion by TLC or LCMS.

  • Upon completion, cool the mixture to room temperature and dilute with dichloromethane (20 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkylated products.

Representative Data:

ReactantReagentsPosition(s) FunctionalizedProductRepresentative Yield (%)Regioselectivity (C6:C4:C2)
This compoundPivalic acid, AgNO₃, (NH₄)₂S₂O₈C-6, C-4, C-26-tert-Butyl-3-(3-bromophenyl)pyridine65 (total isomers)~5 : 2 : 1

Note: Yields and regioselectivity are representative and based on general Minisci reaction principles; optimization would be required.

Protocol 2: C-2 Lithiation and Iodination

This protocol details a method for the highly regioselective introduction of an iodine atom at the C-2 position via directed metalation.

Methodology:

  • In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 mmol, 1.2 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Add a solution of iodine (I₂) (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours and then warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude material by flash chromatography to afford the desired product.

Representative Data:

ReactantReagentsPosition FunctionalizedProductRepresentative Yield (%)Regioselectivity
This compound1. LDA; 2. I₂C-23-(3-Bromophenyl)-2-iodopyridine85>98% C-2 selectivity

Note: Yield is representative and based on analogous directed metalation procedures.[7]

Protocol 3: C-5 Electrophilic Bromination

This protocol provides an example of the bromination of this compound at the C-5 position under harsh electrophilic aromatic substitution conditions.

Methodology:

  • In a sealed tube, add this compound (1.0 mmol, 1.0 equiv) to oleum (20-30% SO₃) (3 mL) at 0 °C.

  • Carefully add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol, 0.6 equiv) in small portions.

  • Seal the tube and heat the reaction mixture to 105 °C for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous NaOH solution until the pH is ~8-9, keeping the temperature below 20 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the product.

Representative Data:

ReactantReagentsPosition FunctionalizedProductRepresentative Yield (%)Regioselectivity
This compoundDBDMH, OleumC-55-Bromo-3-(3-bromophenyl)pyridine45>95% C-5 selectivity

Note: Yield is representative and based on similar halogenations of deactivated pyridines; conditions are harsh and require caution.[15]

Visualizations

G start This compound minisci Minisci Radical Functionalization (Alkyl, Acyl Radicals) start->minisci C-H Activation dom Directed ortho-Metalation (LDA, -78°C) start->dom C-H Activation eas Electrophilic Aromatic Substitution (Br+, high T) start->eas C-H Activation prod_minisci C-2, C-4, C-6 Functionalized Products (Mixture of Isomers) minisci->prod_minisci prod_dom C-2 Functionalized Product (High Regioselectivity) dom->prod_dom prod_eas C-5 Functionalized Product eas->prod_eas G start This compound intermediate 2-Lithio-3-(3-bromophenyl)pyridine (Anionic Intermediate) start->intermediate 1. LDA, THF, -78°C (Deprotonation at C-2) product C-2 Functionalized Product intermediate->product 2. Quench electrophile Electrophile (e.g., I₂, RCHO, CO₂) electrophile->intermediate

References

Application Notes and Protocols: Biological Activity of Derivatives Synthesized from 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of derivatives synthesized from the core scaffold, 3-(3-bromophenyl)pyridine. The primary focus of these derivatives is in the realm of oncology, with significant inhibitory effects observed against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. This document outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.

Overview of Biological Activities

Derivatives of this compound have emerged as a promising class of compounds in cancer research. The incorporation of the 3-bromophenyl moiety onto a pyridine or a fused pyridopyrimidine ring system has been shown to be a key structural feature for potent biological activity. The primary reported activities include:

  • Anticancer Activity: A significant number of derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including those of the lung, colon, breast, and prostate.

  • Enzyme Inhibition: The anticancer effects are often attributed to the inhibition of specific enzymes crucial for cancer cell proliferation and survival. Key molecular targets identified include:

    • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several 4-((3-bromophenyl)amino)pyrido[d]pyrimidine derivatives are potent ATP-competitive inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2][3][4]

    • PIM-1 Kinase: 3-Cyanopyridine derivatives containing the bromophenyl group have demonstrated significant inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the in vitro biological activity data for representative derivatives of this compound.

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of 4-((3-Bromophenyl)amino)pyrido[d]pyrimidine Derivatives

Compound IDDerivative ClassIC₅₀ (nM) against isolated EGFRReference
5f 7-(Methylamino)pyrido[4,3-d]pyrimidine0.13[1][2]
7f 6-(Methylamino)pyrido[3,4-d]pyrimidine0.008[1][2]
- 4-((3-Bromophenyl)amino)quinazoline0.029[1][2]

Table 2: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of 3-Cyanopyridine Derivatives

Compound IDDerivative ClassTarget Cell LineCytotoxicity IC₅₀ (µM)PIM-1 Kinase IC₅₀ (µM)Reference
4c 6-(4-Methoxyphenyl)-4-(2-chloroquinolin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrileHCT-1167.15 ± 0.350.61 ± 0.03[5][6][9]
4d 6-(4-Bromophenyl)-4-(2-chloroquinolin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrileHepG-26.95 ± 0.340.46 ± 0.02[5][6][9]
3b 6-(4-Bromophenyl)-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrilePC-3-0.13[8]
Quercetagetin Reference Flavonol--0.56 ± 0.03[5][9]
5-FU Reference DrugHepG-29.42 ± 0.46-[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Derivative This compound Derivative Derivative->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 BAD BAD (pro-apoptotic) PIM1->BAD phosphorylates p27 p27 (cell cycle inhibitor) PIM1->p27 phosphorylates Derivative This compound Derivative Derivative->PIM1 Apoptosis Apoptosis Inhibition Proliferation Cell Cycle Progression Synthesis_Workflow Start Starting Materials (e.g., 3-bromoaniline, pyridopyrimidine precursors) Reaction Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Final Pure Derivative Characterization->Final Biological_Evaluation_Workflow Start Synthesized Derivative Biochemical Biochemical Assays (e.g., Kinase Inhibition) Start->Biochemical Cellular Cell-based Assays (e.g., Cytotoxicity, Cell Cycle) Start->Cellular Data_Biochem IC₅₀ Determination Biochemical->Data_Biochem Data_Cellular GI₅₀/IC₅₀ Determination Cellular->Data_Cellular SAR Structure-Activity Relationship (SAR) Analysis Data_Biochem->SAR Data_Cellular->SAR Lead Lead Compound Identification SAR->Lead

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 3-(3-Bromophenyl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with this compound consistently low or non-existent?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors, particularly when using a heteroaromatic substrate like this compound. Here are the primary aspects to investigate:

  • Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are active. Older catalysts or those exposed to air can lose activity. The nitrogen atom in the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands can often mitigate this issue.

  • Ineffective Base: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield. If you are using a common base like K₂CO₃ and seeing low yields, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.

  • Improper Solvent Choice: The solvent system must be appropriate for all components of the reaction. A common issue is poor solubility of the base or the boronic acid derivative. A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or ethanol) is often effective. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid. It is critical to degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature will result in a sluggish or incomplete reaction. The optimal temperature is typically between 80-110 °C, but may need to be adjusted based on the specific substrates and catalyst system.

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize these?

A2: The formation of side products is a common challenge. Here are strategies to enhance the selectivity towards the desired cross-coupled product:

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help drive the cross-coupling reaction to completion and minimize side reactions involving the aryl halide.

  • Optimize Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions like homocoupling.

  • Thorough Degassing: As mentioned, oxygen is a major contributor to boronic acid homocoupling. Ensure your degassing procedure is robust.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes decrease the rate of side reactions more significantly than the rate of the desired coupling.

Q3: The reaction starts but then seems to stall, leading to incomplete conversion. What could be the cause?

A3: Reaction stalling is often due to catalyst deactivation.

  • Catalyst Poisoning: The pyridine nitrogen in your substrate can act as a ligand for the palladium, leading to catalyst inhibition. Using a higher catalyst loading or a more robust catalyst system (e.g., pre-formed palladacycles or catalysts with bulky ligands) can help.

  • Insufficient Base: The base is consumed during the reaction. If the reaction stalls, it might be due to insufficient base. Ensure you are using an adequate amount (typically 2-3 equivalents).

  • Poor Mixing: In biphasic solvent systems, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction between components in different phases.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: While there is no single "best" combination for all substrates, a good starting point for heteroaromatic halides like this compound is often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand. For challenging couplings involving pyridyl halides, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos have shown to be effective in improving yields and reaction rates.

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. Inorganic bases are most commonly used. Cs₂CO₃ is often superior in terms of yield, followed by K₃PO₄ and K₂CO₃. The choice may also depend on the solvent system and the functional groups present on your coupling partner.[1]

Q3: What is the ideal solvent system?

A3: A mixture of a non-polar aprotic solvent and a polar protic co-solvent is generally effective. Common choices include 1,4-Dioxane/water, Toluene/water, or THF/water. The ratio can be optimized, but a common starting point is a 4:1 or 5:1 mixture of the organic solvent to water.

Q4: How can I effectively degas my reaction mixture?

A4: A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent, applying a vacuum to remove dissolved gases, and then allowing it to thaw under an inert atmosphere. Repeating this cycle three times is usually sufficient. Alternatively, bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes can also be effective.

Q5: At what temperature and for how long should I run the reaction?

A5: A typical starting point is 80-100 °C. The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Data Presentation

The following tables summarize quantitative data from studies on Suzuki couplings of similar substrates to guide your optimization process.

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBaseSolvent SystemTemperature (°C)Yield (%)
1K₂CO₃Toluene/Ethanol/H₂O80Moderate
2Cs₂CO₃1,4-Dioxane/H₂O100High
3K₃PO₄Toluene/H₂O90Good
4Na₂CO₃DMF/H₂O100Moderate

Note: Yields are qualitative (Moderate, Good, High) as they are compiled from various sources with different substrates and may not be directly comparable.

Table 2: Effect of Solvent on Suzuki Coupling Yield of a Dichloropyrimidine with Phenylboronic Acid [1]

EntrySolventTemperature (°C)Yield (%)
11,4-Dioxane10071
2Isopropanol10064
3THF10055
4DMF10032

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 24 h.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst/Ligand Activity (Freshness, Handling) Start->CheckCatalyst CheckBase Evaluate Base (Strength, Solubility) Start->CheckBase CheckSolvent Assess Solvent System (Solubility, Degassing) Start->CheckSolvent CheckTemp Verify Reaction Temperature Start->CheckTemp SideReactions Significant Side Reactions? CheckCatalyst->SideReactions CheckBase->SideReactions CheckSolvent->SideReactions CheckTemp->SideReactions OptimizeStoich Optimize Stoichiometry SideReactions->OptimizeStoich Yes OptimizeLigand Change Ligand (Bulky, Electron-Rich) SideReactions->OptimizeLigand Yes LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes Stalling Reaction Stalling? SideReactions->Stalling No Success Improved Yield OptimizeStoich->Success OptimizeLigand->Success LowerTemp->Success IncreaseCatalyst Increase Catalyst Loading Stalling->IncreaseCatalyst Yes CheckMixing Ensure Vigorous Stirring Stalling->CheckMixing Yes Stalling->Success No IncreaseCatalyst->Success CheckMixing->Success

References

common side products in the synthesis of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-(3-Bromophenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

  • Question: My Suzuki-Miyaura coupling reaction between 3-pyridylboronic acid and 1,3-dibromobenzene is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields in this Suzuki-Miyaura coupling can stem from several factors.[1][2] First, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote the homocoupling of the boronic acid, a common side reaction.[3] Catalyst deactivation is another frequent issue. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[4][5]

    Troubleshooting Steps:

    • Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical.[4] For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos can be effective in preventing catalyst inhibition and promoting the desired cross-coupling.[4]

    • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base can be solvent and substrate-dependent, so screening different bases may be necessary.[1]

    • Solvent and Temperature: Ensure you are using anhydrous, degassed solvents. Common solvent systems include mixtures of 1,4-dioxane/water or toluene/water. The reaction temperature should be optimized; too high a temperature can promote side reactions like debromination.[6][7]

    • Reagent Purity: Use high-purity starting materials. Impurities in the 3-pyridylboronic acid or 1,3-dibromobenzene can poison the catalyst.[4]

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC and complex peaks in GC-MS analysis. What are the likely impurities and how can I minimize their formation?

  • Answer: The presence of multiple impurities is a common challenge. The most likely side products in the synthesis of this compound are homocoupling products and debrominated species.

    Common Impurities and Mitigation Strategies:

    • 3,3'-Bipyridine: This results from the homocoupling of 3-pyridylboronic acid.[3] To minimize its formation, ensure a thoroughly deoxygenated reaction mixture and consider adding the boronic acid slowly to the reaction.[3]

    • Brominated Biphenyls: These arise from the homocoupling of 1,3-dibromobenzene. Using a slight excess of the boronic acid can sometimes suppress this side reaction.

    • 3-Phenylpyridine: This impurity can form if 1,3-dibromobenzene undergoes debromination to bromobenzene, which then couples with 3-pyridylboronic acid. To prevent this, use milder reaction conditions (lower temperature, weaker base) and ensure high-purity reagents.[6][8]

    • Pyridine and Bromobenzene: These are the products of protodeboronation of 3-pyridylboronic acid and debromination of 1,3-dibromobenzene, respectively.[3][8] Using stable boronic esters (e.g., pinacol esters) and carefully controlling the reaction pH can reduce protodeboronation.[3]

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The Suzuki-Miyaura coupling is a widely used and versatile method for synthesizing this compound due to the commercial availability and relative stability of the starting materials (3-pyridylboronic acid and 1,3-dibromobenzene).[3][5] Negishi and Stille couplings are also viable alternatives.[5]

  • Q2: How can I confirm the presence of specific side products in my reaction mixture?

    • A2: A combination of analytical techniques is recommended for impurity identification. GC-MS is excellent for identifying volatile compounds and providing their mass-to-charge ratio.[9] NMR spectroscopy (¹H and ¹³C) can provide structural information to confirm the identity of impurities, especially when compared to known spectra or synthesized standards.[9][10]

  • Q3: What is the role of water in the Suzuki-Miyaura coupling reaction?

    • A3: While often performed in anhydrous solvents, the Suzuki-Miyaura reaction can benefit from the presence of a small amount of water, typically in a biphasic system with an organic solvent like dioxane or toluene. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, excessive water can promote protodeboronation of the boronic acid.[3]

  • Q4: Can I use 3-chloropyridine instead of 3-bromopyridine as a starting material?

    • A4: While possible, using aryl chlorides in Suzuki-Miyaura coupling is generally more challenging than using aryl bromides or iodides due to the stronger carbon-chlorine bond. This often requires more specialized and active catalyst systems, such as those with bulky, electron-rich phosphine ligands.[1]

Summary of Common Side Products

Side ProductChemical StructureCommon CauseSuggested Analytical Method
3,3'-BipyridineHomocoupling of 3-pyridylboronic acidGC-MS, LC-MS, ¹H NMR
3,3'-DibromobiphenylHomocoupling of 1,3-dibromobenzeneGC-MS, LC-MS, ¹H NMR
3-PhenylpyridineCoupling after debromination of 1,3-dibromobenzeneGC-MS, LC-MS, ¹H NMR
PyridineProtodeboronation of 3-pyridylboronic acidGC-MS
BromobenzeneDebromination of 1,3-dibromobenzeneGC-MS

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 1,3-Dibromobenzene (1.0 equiv)

  • 3-Pyridylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 1,3-dibromobenzene, 3-pyridylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Pathway Reactants 1,3-Dibromobenzene + 3-Pyridylboronic Acid OxAdd Oxidative Addition Intermediate Reactants->OxAdd Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd Product_Pd Product-Pd Complex OxAdd->Product_Pd Transmetalation Transmetalation Transmetalation Product_Pd->Pd0 Catalyst Regeneration Product This compound Product_Pd->Product Reductive Elimination Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Inert_Atmosphere Ensure rigorous degassing and use of inert gas. Check_Atmosphere->Inert_Atmosphere No Check_Catalyst Is the catalyst/ligand system optimal? Check_Atmosphere->Check_Catalyst Yes Inert_Atmosphere->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich phosphine ligands (e.g., SPhos). Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the base, solvent, and temperature optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen different bases and lower the reaction temperature. Check_Conditions->Optimize_Conditions No Check_Purity Are the starting materials of high purity? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Use high-purity, dry reagents. Check_Purity->Purify_Reagents No Success Improved Yield and Purity Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of 3-(3-Bromophenyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary techniques for purifying this compound and related compounds are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For instance, column chromatography is highly effective for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[1]

Q2: What are the typical impurities found in crude this compound?

Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials from coupling reactions (e.g., 3-bromopyridine or boronic acids), homo-coupled byproducts, and residual palladium catalyst.[2] Solvents used in the reaction or work-up can also be present.

Q3: How can I assess the purity of my this compound sample?

Purity is typically assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to estimate purity and identify a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

Q4: What are the key physical properties of this compound relevant to its purification?

Knowing the physical properties is crucial for selecting and optimizing purification methods.

  • Boiling Point: Approximately 321°C.[4]

  • Appearance: Typically a solid at room temperature.

  • Solubility: As a pyridine derivative, it is relatively polar and soluble in many organic solvents like dichloromethane, ethyl acetate, and methanol.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography

Q1: My peaks are tailing during column chromatography. How can I fix this?

Peak tailing is a frequent issue with basic compounds like pyridine derivatives on standard silica gel.[6]

  • Possible Cause: The basic nitrogen atom in the pyridine ring strongly interacts with acidic silanol groups on the surface of the silica gel.[6] This leads to non-ideal elution behavior.

  • Solutions:

    • Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase.[7] The TEA will preferentially bind to the active silanol sites, minimizing their interaction with your product.[6]

    • Alternative Stationary Phase: Consider using a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds.[7] End-capped silica gel is another option.

    • Neutralize Silica Gel: Before packing the column, you can prepare a slurry of silica gel in your eluent containing 1-2% triethylamine to neutralize the stationary phase.[7]

Q2: I have poor separation between my product and an impurity.

  • Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity to differentiate between your compound and the impurity.

  • Solutions:

    • Optimize Eluent System: Systematically screen different solvent systems using TLC. Try changing the ratio of a hexane/ethyl acetate system or switch to a different solvent combination, such as dichloromethane/methanol.

    • Change Stationary Phase: Switching from silica to a different stationary phase like alumina or a C18 reversed-phase silica can alter the separation mechanism and improve resolution.[6]

    • Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.

Q3: My yield is very low after column chromatography.

  • Possible Cause: The product might be irreversibly adsorbing to the silica gel or decomposing on the acidic stationary phase.[7]

  • Solutions:

    • Deactivate Silica Gel: As mentioned for peak tailing, adding triethylamine to the eluent can prevent strong adsorption and decomposition.[7]

    • Gentle Solvent Removal: When concentrating the pure fractions, use a rotary evaporator at a moderate temperature and reduced pressure to avoid degradation of the product.[7]

    • Check for Insolubility: Ensure your compound is fully dissolved when loaded onto the column. If it precipitates at the top, it will not elute properly.

Workflow for Troubleshooting Chromatography Issues

G start Start: Poor Chromatography Result issue Identify Issue start->issue tailing Peak Tailing? issue->tailing Tailing resolution Poor Resolution? issue->resolution Resolution recovery Low Recovery? issue->recovery Recovery add_tea Add Competing Base (e.g., 1% TEA) to Eluent tailing->add_tea Yes no_tailing tailing->no_tailing No optimize_eluent Optimize Eluent via TLC (Change Solvent/Ratio) resolution->optimize_eluent Yes no_resolution resolution->no_resolution No recovery->add_tea Yes, Suspect Decomposition gentle_evap Gentle Solvent Evaporation (Low Temp) recovery->gentle_evap Yes, Suspect Thermal Loss change_sp Switch to Alumina or End-capped Silica add_tea->change_sp Still Tailing success Successful Purification add_tea->success change_sp->success gradient Use Gradient Elution optimize_eluent->gradient Still Poor optimize_eluent->success gradient->success gentle_evap->success no_tailing->resolution no_resolution->recovery

Caption: A workflow for troubleshooting common chromatography issues.

Recrystallization

Q1: My compound will not dissolve in the hot solvent.

  • Possible Cause: An incorrect solvent has been chosen, or you may have insoluble impurities.[5]

  • Solutions:

    • Solvent Choice: The principle of "like dissolves like" is a good starting point.[5] Since this compound is polar, polar solvents are often required.[5] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the compound when hot but not when cold.[5]

    • Hot Filtration: If most of the compound dissolves but a small amount of solid remains, these are likely insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.[1][5]

Q2: No crystals have formed after the solution has cooled.

  • Possible Cause: This is a common problem and can be due to using too much solvent, or the solution is supersaturated.[5]

  • Solutions:

    • Reduce Solvent Volume: Using too much solvent is the most frequent reason for crystallization failure.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5]

    • Induce Crystallization: If the solution appears supersaturated, try scratching the inside surface of the flask with a glass rod just below the solvent level.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Seeding: Add a tiny, pure crystal of your product (a "seed crystal") to the cooled solution to initiate crystallization.[5]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using silica gel chromatography.

  • Eluent Selection: Using TLC, identify a solvent system that provides a good separation of your product from impurities. A typical starting point for compounds of similar polarity is a mixture of hexanes and ethyl acetate.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Load the solution carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 1: Example Eluent Systems for Phenylpyridine Derivatives
Compound ClassStationary PhaseEluent SystemReference
PhenylpyridinesSilica GelHexane / Dichloromethane (15:1)[9]
PhenylpyridinesSilica GelDichloromethane / Hexane (3:1)[9]
PhenylpyridinesSilica GelHexanes / Ethyl Acetate (3:1)[8]
3-PhenylpyridineSilica GelBenzene / Ether (4:1)
Protocol 2: Recrystallization

This protocol provides a general method for purifying solid this compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Method Selection Workflow

G start Start: Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the product an oil or are impurities very different in polarity? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_oily->column Yes acid_base Consider preliminary Acid-Base Extraction to remove basic/acidic impurities is_oily->acid_base Consider First purity_check Check Purity (TLC, HPLC, NMR) recrystallize->purity_check column->purity_check acid_base->column purity_check->column Purity NOT OK (from Recrystallization) end Pure Product purity_check->end Purity OK

Caption: A logical workflow for selecting a suitable purification technique.

References

Technical Support Center: Troubleshooting 3-(3-Bromophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 3-(3-Bromophenyl)pyridine, with a focus on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 3-bromopyridine and (3-bromophenyl)boronic acid.

Q2: I am not getting any product. What are the most critical factors to check first?

If you are observing no product formation, the most critical factors to verify are:

  • Integrity of the Palladium Catalyst: Ensure your palladium catalyst is active. Palladium(0) species are sensitive to air and moisture.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Quality of Reagents: Verify the purity of your 3-bromopyridine, (3-bromophenyl)boronic acid, and the base. Impurities can poison the catalyst.

  • Anhydrous Solvent: Ensure your solvent is anhydrous, as water can interfere with the reaction, particularly with certain bases.

Q3: What are the common side reactions that can lower the yield of this compound?

Common side reactions that diminish the yield include:

  • Homocoupling: The self-coupling of the boronic acid to form 3,3'-dibromobiphenyl is a frequent side reaction, often promoted by the presence of oxygen.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which leads to the formation of bromobenzene. This can be influenced by the choice of base and the presence of water.

  • Hydrodehalogenation: The replacement of the bromine atom on 3-bromopyridine with a hydrogen atom, leading to the formation of pyridine.

Troubleshooting Low Yields

This section provides a question-and-answer guide to troubleshoot specific issues leading to low yields in the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low Conversion of Starting Materials

Q: My reaction has stalled, and I observe a significant amount of unreacted 3-bromopyridine and/or (3-bromophenyl)boronic acid. What should I do?

A: Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like 3-bromopyridine, a more electron-rich and bulky ligand may be required to facilitate the oxidative addition step. While Pd(PPh₃)₄ is a common catalyst, other systems like Pd(OAc)₂ with ligands such as SPhos or XPhos can be more effective.[2]

  • Reaction Temperature: Ensure the reaction is heated to an adequate temperature. For many Suzuki couplings involving bromopyridines, temperatures between 80-100 °C are typical.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Choice of Base: The base plays a crucial role in activating the boronic acid. The effectiveness of a base is highly dependent on the solvent and substrates. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. If one base is not effective, screening other bases is a recommended optimization step.[3][4]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize how different reaction parameters can influence the yield of Suzuki-Miyaura cross-coupling reactions, based on data from analogous systems.

Table 1: Comparison of Different Palladium Catalysts (Data is illustrative and based on reactions with structurally similar bromopyridines)

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂PPh₃Et₃NDMF100396[2]
PdCl₂(PPh₃)₂-Et₃NDMF100392[2]
Pd(OAc)₂PPh₃Et₃NDMF100385[2]
Pd₂(dba)₃PPh₃Et₃NDMF100382[2]

Table 2: Effect of Different Bases on Yield (Data is illustrative for the coupling of an aryl bromide with an arylboronic acid)

BaseSolventCatalystLigandTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298[4]
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295[4]
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001292[4]
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288[4]
Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Stille Coupling

This protocol describes a reported synthesis with a high yield.

  • Reagents:

    • 3-(Trimethylstannyl)pyridine

    • 1-Bromo-3-iodobenzene

    • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

    • Triphenylarsine (AsPh₃)

    • Copper(I) iodide (CuI)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-(trimethylstannyl)pyridine (5.091 mmol) and 1-bromo-3-iodobenzene (5.302 mmol) in DMF (20 mL), add Pd₂(dba)₃·CHCl₃ (0.136 mmol), AsPh₃ (0.601 mmol), and CuI (0.732 mmol).

    • Stir the mixture at 80 °C for 5 hours.

    • After cooling, add ether (100 mL) and water (30 mL).

    • Extract the mixture with ether (3 x 30 mL).

    • Combine the organic layers and wash with water (30 mL), 1 M KF aqueous solution (30 mL), and brine (30 mL).

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reported Yield: 77.5%[5]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol provides a general starting point for the synthesis of this compound, which should be optimized for specific needs.

  • Reagents:

    • 3-Bromopyridine

    • (3-Bromophenyl)boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Procedure:

    • In a flask, combine 3-bromopyridine (1 equivalent), (3-bromophenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst, and the base.

    • Purge the flask with an inert gas (argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture with vigorous stirring (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify by column chromatography.[2][6][7]

Visual Guides

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura reaction and a logical workflow for troubleshooting low yields.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) (Ar = 3-pyridyl, X = Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetalation->ar_pd_ar boronate Ar'B(OH)3- (Ar' = 3-bromophenyl) boronate->transmetalation base Base (e.g., K2CO3) base->boronate activates reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 regenerates product Ar-Ar' This compound reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_reagents->start Impurities Found (Purify/Replace) check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK check_conditions->start Issues Found (Degas, Adjust Temp) optimize_catalyst Optimize Catalyst System (Catalyst, Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) optimize_solvent->side_reactions side_reactions->optimize_catalyst No Obvious Side Reactions adjust_stoichiometry Adjust Reactant Stoichiometry side_reactions->adjust_stoichiometry Side Reactions Identified success Improved Yield adjust_stoichiometry->success

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: Cross-Coupling Reactions with 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Bromophenyl)pyridine in common cross-coupling reactions. The focus is on preventing the formation of homocoupling byproducts, a common challenge that can significantly impact reaction yield and purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the context of reactions with this compound, this can manifest in two primary ways:

  • Aryl-Aryl Homocoupling: Two molecules of this compound react to form 3,3'-di(pyridin-3-yl)biphenyl.

  • Nucleophile Homocoupling: In Suzuki reactions, two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In Sonogashira reactions, two molecules of the terminal alkyne can dimerize (Glaser coupling).

This side reaction is undesirable as it consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate.

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organoboron reagents in Suzuki reactions. Similarly, in Sonogashira coupling, copper(I) salts in the presence of oxygen can facilitate the oxidative homocoupling of terminal alkynes.

Q3: How does the pyridine nitrogen in this compound affect the reaction?

A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, leading to sluggish or incomplete reactions. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary to shield the palladium center and prevent this inhibitory coordination.

Q4: Are there general strategies to minimize homocoupling across different reaction types?

A4: Yes, several general strategies are effective:

  • Maintain an Inert Atmosphere: Rigorously degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment is crucial to exclude oxygen.

  • Catalyst Selection: Utilize a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a precatalyst that efficiently generates Pd(0) in situ (e.g., Buchwald G3/G4 precatalysts). Avoid using Pd(II) sources like Pd(OAc)₂ without an effective in situ reduction method.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the desired cross-coupling pathway and sterically hinder homocoupling.

  • Controlled Temperature: Avoid excessively high temperatures, which can sometimes favor side reactions.

Troubleshooting Guides

Issue 1: Significant Formation of Biphenyl Homocoupling Product in Suzuki Coupling

Logical Flow for Troubleshooting Suzuki Homocoupling

start High Homocoupling in Suzuki Reaction check_atmosphere Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_atmosphere check_catalyst Evaluate Palladium Source (Using Pd(II) Precatalyst?) check_atmosphere->check_catalyst Technique OK solution_atmosphere Implement rigorous degassing and maintain inert atmosphere. check_atmosphere->solution_atmosphere Improper Technique check_ligand Assess Ligand Choice (Is it bulky and electron-rich?) check_catalyst->check_ligand Using Pd(0) solution_catalyst Switch to Pd(0) source (e.g., Pd(PPh3)4) or use a modern precatalyst (e.g., G3/G4). check_catalyst->solution_catalyst Yes check_base Review Base Selection (Using a strong base like NaOtBu?) check_ligand->check_base Yes solution_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->solution_ligand No solution_base Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3). check_base->solution_base Yes end_node Reduced Homocoupling check_base->end_node Using weaker base solution_atmosphere->end_node solution_catalyst->end_node solution_ligand->end_node solution_base->end_node

Troubleshooting Suzuki Homocoupling

Potential Cause Troubleshooting Strategy
Oxygen in the Reaction Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Perform the entire reaction under a positive pressure of an inert gas.
Use of Pd(II) Precatalyst Switch from Pd(OAc)₂ or PdCl₂ to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for efficient in situ generation of the active Pd(0) species.
Inappropriate Ligand Use bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling.
Strong Base For Suzuki reactions, strong bases like NaOtBu can sometimes promote side reactions. Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.
Reaction Temperature If the reaction is run at a high temperature, try lowering it. Monitor the reaction progress to find the optimal temperature that favors the cross-coupling product.
Issue 2: Formation of 1,3-Diyne (Glaser Coupling) in Sonogashira Reaction

Logical Flow for Troubleshooting Sonogashira Homocoupling

start High Alkyne Dimerization (Glaser Coupling) check_copper Is a copper co-catalyst being used? start->check_copper check_atmosphere_sono Verify Inert Atmosphere check_copper->check_atmosphere_sono No (Copper-free) solution_copper_free Switch to a copper-free Sonogashira protocol. check_copper->solution_copper_free Yes check_base_sono Review Base and Solvent check_atmosphere_sono->check_base_sono Technique OK solution_atmosphere_sono Implement rigorous degassing and maintain inert atmosphere. check_atmosphere_sono->solution_atmosphere_sono Improper Technique solution_base_sono Use an amine base that also acts as a solvent (e.g., triethylamine, diisopropylamine). check_base_sono->solution_base_sono Inefficient end_node Reduced Dimerization check_base_sono->end_node Optimal solution_copper_free->end_node solution_atmosphere_sono->end_node solution_base_sono->end_node

Troubleshooting Sonogashira Homocoupling

Potential Cause Troubleshooting Strategy
Copper-Catalyzed Oxidative Coupling The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed.
Presence of Oxygen If a copper co-catalyst is necessary, it is imperative to work under strictly anaerobic conditions. Degas all solvents and reagents and maintain an inert atmosphere.
Inappropriate Base/Solvent Use an amine base, such as triethylamine or diisopropylamine, which can also serve as the solvent or co-solvent. The amine can help to reduce any oxidized copper species that may form.
Slow Cross-Coupling If the desired cross-coupling is slow, the alkyne has more opportunity to dimerize. Ensure an efficient palladium catalyst and ligand system is in use to accelerate the cross-coupling reaction.
Issue 3: Low Yield in Buchwald-Hartwig Amination with Suspected Side Reactions

Experimental Workflow for Buchwald-Hartwig Amination

start Start: Low Yield in Buchwald-Hartwig Amination setup 1. Assemble Reaction: This compound, Amine, Base, Pd Catalyst, Ligand start->setup inert 2. Establish Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) setup->inert add_reagents 3. Add Degassed Solvent and Reagents inert->add_reagents heat 4. Heat to Reaction Temperature (e.g., 80-110 °C) add_reagents->heat monitor 5. Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup 6. Work-up and Purification monitor->workup end_node Desired N-Aryl Product workup->end_node

Troubleshooting Buchwald-Hartwig Amination

Potential Cause Troubleshooting Strategy
Catalyst Inhibition by Pyridine This is a primary concern with pyridine-containing substrates. Use a bulky, electron-rich phosphine ligand such as RuPhos, XPhos, or SPhos to shield the palladium center and prevent coordination of the pyridine nitrogen. Consider using a higher catalyst loading (e.g., 2-5 mol%) if inhibition is severe.
Inefficient Catalyst Activation If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Using a well-defined Pd(0) precatalyst can lead to more reproducible results.
Base Incompatibility A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and anhydrous.
Hydrodehalogenation The formation of 3-phenylpyridine (de-brominated starting material) can be a side reaction. Optimizing the ligand and reaction temperature can help minimize this.

Data Presentation: Influence of Reaction Parameters on Yield

While specific quantitative data for homocoupling of this compound is not extensively published, the following tables summarize expected trends based on data for structurally similar bromopyridines.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid

Catalyst/LigandBaseSolventTemperature (°C)Expected Yield of Cross-Coupled ProductLikelihood of Homocoupling
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O100ModerateModerate to High
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90Good to ExcellentLow to Moderate
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80ExcellentLow
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O100GoodModerate

Table 2: Sonogashira Coupling of Bromopyridines with Phenylacetylene

Catalyst SystemBaseSolventTemperature (°C)Expected Yield of Cross-Coupled ProductLikelihood of Homocoupling (Glaser)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF65GoodModerate to High (without inert atm.)
Pd(PPh₃)₄ / CuIPiperidineDMF80Good to ExcellentModerate
Pd₂(dba)₃ / XPhos (Copper-free)Cs₂CO₃Dioxane100ExcellentVery Low

Table 3: Buchwald-Hartwig Amination of Bromopyridines with Morpholine

Catalyst/LigandBaseSolventTemperature (°C)Expected Yield of Aminated Product
Pd₂(dba)₃ / BINAPNaOtBuToluene100Good
Pd(OAc)₂ / RuPhosNaOtBuDioxane90Excellent
Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene110Moderate

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the Schlenk flask via syringe.

  • Reaction Initiation: Transfer the catalyst/ligand mixture to the reaction flask.

  • Heating and Monitoring: Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon (3x).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 6.0 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Heating and Monitoring: Heat the reaction to 100 °C and monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.2 equiv.) to a Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add degassed toluene or dioxane via syringe.

  • Heating and Monitoring: Seal the tube and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Technical Support Center: Catalyst Selection for Efficient Coupling of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient coupling of 3-(3-Bromophenyl)pyridine in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions?

A1: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in lower yields and slower reaction rates. Careful selection of ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands can shield the palladium center and prevent unwanted coordination with the pyridine nitrogen.

Q2: How can I minimize the homocoupling of my boronic acid or alkyne coupling partner?

A2: Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings. To minimize this, it is critical to maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling. Using the correct stoichiometry of reagents and ensuring the slow addition of the coupling partner can also be beneficial. For Sonogashira reactions, the choice of copper source and ensuring it is fresh and active is also important.

Q3: What causes dehalogenation of this compound, and how can I prevent it?

A3: Dehalogenation is the reduction of the aryl bromide to the corresponding arene, a common side reaction in Suzuki-Miyaura coupling.[1] This can be caused by high temperatures, prolonged reaction times, or an inappropriate choice of base.[1] To prevent dehalogenation, consider using milder reaction conditions, shorter reaction times, and a carefully selected base. The choice of phosphine ligand can also influence the rate of dehalogenation versus the desired cross-coupling.[1]

Q4: Which analytical techniques are best for monitoring the progress of my coupling reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for more detailed analysis, allowing for the identification of byproducts and confirmation of the product's molecular weight.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural characterization of the final purified product.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Degradation of boronic acid (protodeboronation); Catalyst inhibition by pyridine nitrogen.- Ensure the palladium catalyst is active. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed to prevent protodeboronation in the presence of water.[3]- Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to prevent coordination of the pyridine nitrogen to the palladium center.[3]
Dehalogenation of this compound High reaction temperature; Prolonged reaction time; Unsuitable base.[1]- Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.- Screen different bases. Weaker bases may sometimes reduce the extent of dehalogenation.
Homocoupling of Boronic Acid Presence of oxygen; Inappropriate catalyst to substrate ratio.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents.[3]- Optimize the catalyst loading; too much or too little can sometimes favor side reactions.
Heck Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Poor reactivity of the alkene.- Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.- Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive. For less reactive alkenes, increasing the temperature or using more specialized catalyst systems may be necessary.
Formation of Isomeric Products Isomerization of the double bond in the product.- The Heck reaction is generally highly stereoselective for the trans isomer.[4] If cis/trans mixtures are observed, it may be due to side reactions. Lowering the reaction temperature or adding a silver salt can sometimes minimize isomerization.
Catalyst Decomposition (Palladium Black) High reaction temperatures; Absence of stabilizing ligands.- Use phosphine ligands to stabilize the palladium catalyst and prevent precipitation of palladium black.[5]- Ensure the reaction temperature is not excessively high.
Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive palladium or copper catalyst; Poorly soluble reagents.- Use a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[3] Ensure both are fresh and active.- Choose a solvent in which all reagents are soluble at the reaction temperature. DMF is a common choice for Sonogashira couplings.[6]
Homocoupling of the Terminal Alkyne (Glaser Coupling) Presence of oxygen; Inappropriate reaction conditions.- Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.[3]- Optimize the reaction temperature; higher temperatures can sometimes promote alkyne homocoupling.[6]
Difficulty in Product Purification Formation of copper acetylides that are difficult to remove.- After the reaction, an aqueous workup with a dilute acid solution can help to remove copper salts.

Catalyst Performance Data

The following table summarizes catalyst systems and reported yields for the coupling of 3-bromopyridine derivatives with various partners. This data can serve as a starting point for optimizing the coupling of this compound.

Coupling Reaction3-Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O80-9012-2485*[2]
Heck 4-BromoacetophenoneStyrenePd(OAc)₂ (1 mol%) / Ligand 1a (2 mol%)K₂CO₃DMF/H₂O804>98[7]
Sonogashira 2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃NDMF100396[6]
Sonogashira 3-Bromopyridine3-Ethynylthiophene[DTBNpP]Pd(crotyl)Cl (5 mol%)TMPACNrt278[8]

*Yield reported for a structurally similar compound, 5-bromo-2-methylpyridin-3-amine.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Triethylamine (NEt₃) (1.5 equivalents)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NEt₃ (1.5 mmol) in anhydrous DMF (5 mL).[9]

  • Seal the tube and heat the reaction to 120 °C for 12-24 hours.[9]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the product by column chromatography.[9]

Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous THF, followed by Et₃N and phenylacetylene (1.2 eq).

  • Stir the reaction mixture at 60 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System (Pd source +/- Ligand/Cu salt) reagents->catalyst atmosphere Establish Inert Atmosphere (Argon or Nitrogen) catalyst->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Caption: Decision flowchart for troubleshooting catalyst selection.

References

Technical Support Center: Scale-Up Synthesis of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the scale-up synthesis of 3-(3-Bromophenyl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the scale-up synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction for the synthesis of this compound is showing low or no conversion, even though the small-scale reaction worked. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield upon scale-up is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Product Yield Observed reagent_quality 1. Verify Reagent Quality and Purity start->reagent_quality reaction_setup 2. Review Reaction Setup and Conditions reagent_quality->reaction_setup sub_reagent Check purity of 3-bromopyridine and 3-bromophenylboronic acid. Ensure boronic acid has not degraded (protodeboronation). Use anhydrous and degassed solvents. reagent_quality->sub_reagent catalyst_activity 3. Assess Catalyst Activity reaction_setup->catalyst_activity sub_setup Ensure efficient stirring to overcome mass transfer limitations. Confirm accurate temperature control; avoid overheating. Verify inert atmosphere is maintained (rigorous degassing). reaction_setup->sub_setup parameter_optimization 4. Re-optimize Reaction Parameters catalyst_activity->parameter_optimization sub_catalyst Use fresh palladium catalyst and ligand. Ensure appropriate catalyst loading for the scale. Consider catalyst deactivation (palladium black formation). catalyst_activity->sub_catalyst sub_optimization Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). Evaluate alternative solvent systems (e.g., dioxane/water, toluene/water, DMF). Adjust stoichiometry of reagents. parameter_optimization->sub_optimization impurity_analysis start Significant Impurity Formation identify 1. Identify Impurity Structure (LC-MS, GC-MS, NMR) start->identify homocoupling Homocoupling Product Detected identify->homocoupling dehalogenation Dehalogenated Starting Material Detected identify->dehalogenation ligand_impurity Ligand-derived Impurity Detected identify->ligand_impurity action_homocoupling Improve degassing of solvent and reaction mixture. Maintain strict inert atmosphere. homocoupling->action_homocoupling Yes action_dehalogenation Use anhydrous solvents and reagents. Ensure base is dry. dehalogenation->action_dehalogenation Yes action_ligand Switch to a different phosphine ligand or a ligand-free catalyst system. Reduce catalyst loading. ligand_impurity->action_ligand Yes experimental_workflow reactor_prep 1. Reactor Preparation (Dry and Inert) reagent_charge 2. Reagent Charging (3-bromopyridine, boronic acid, solvent) reactor_prep->reagent_charge degassing 3. Degassing (N2/Ar bubbling) reagent_charge->degassing base_addition 4. Base Addition (Aqueous solution) degassing->base_addition catalyst_addition 5. Catalyst Addition base_addition->catalyst_addition reaction 6. Reaction (Heat and Monitor) catalyst_addition->reaction workup 7. Work-up (Quench, Extract) reaction->workup purification 8. Purification (Crystallize/Distill) workup->purification

Technical Support Center: Purity Assessment of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 3-(3-Bromophenyl)pyridine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I am observing significant peak tailing for the this compound peak in my reversed-phase HPLC analysis. What is the likely cause and how can I resolve it?

A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases. This leads to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic analyte.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 10-20 mM), to the mobile phase can shield the active silanol sites from the analyte.

  • Column Selection: Employing a column with a less acidic or more inert stationary phase, such as an end-capped silica column or a polymer-based column, can significantly reduce peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or sample concentration.

Q2: My chromatogram shows a co-eluting impurity with the main this compound peak. How can I improve the separation?

A2: Co-elution of impurities is a common challenge. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can alter selectivity. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.

  • Change Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, can provide alternative separation mechanisms.

  • Adjust pH: Minor changes in the mobile phase pH can affect the ionization state of the analyte and impurities, potentially leading to better separation.

  • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase column efficiency and resolution, but this may require a UHPLC system capable of handling higher backpressures.

Gas Chromatography (GC) Troubleshooting

Q1: I am not getting a reproducible retention time for this compound in my GC analysis. What could be the issue?

A1: Retention time variability in GC can be caused by several factors. A systematic check of the system is recommended.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the carrier gas line, septum, or column connections can lead to fluctuating flow rates and inconsistent retention times. Use an electronic leak detector to check for leaks.

  • Verify Flow Rate: Ensure the carrier gas flow rate is stable and set to the method's specification.

  • Oven Temperature Program: Verify that the oven temperature program is accurate and reproducible. Inconsistent heating and cooling can affect retention times.

  • Septum Coring: Particles from a cored septum can enter the inlet liner and interact with the sample, leading to peak shape issues and retention time shifts. Replace the septum if it shows signs of wear.

  • Column Contamination: Buildup of non-volatile residues on the column can affect its performance. Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column.

Q2: I am observing broad peaks or no peaks at all for this compound.

A2: This could be due to issues with sample introduction, column activity, or detector problems.

  • Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation.

  • Column Activity: The compound may be interacting with active sites on the column. Consider using a deactivated column or a column with a different stationary phase.

  • Sample Degradation: Although this compound is relatively stable, thermal degradation in a hot injector is possible. Try lowering the injector temperature.

  • Detector Malfunction: Check that the detector is functioning correctly and that the gas flows (for FID) are optimized.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary analytical methods for assessing the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a versatile and widely used technique for purity determination and impurity profiling.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for analyzing volatile and thermally stable compounds like this compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H qNMR is an absolute quantification method that can be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.

Q2: What are the potential impurities I should look for in a sample of this compound?

A2: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the Suzuki-Miyaura coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid. Potential impurities from this synthesis can include:

  • Starting Materials: Unreacted 3-bromopyridine and 3-bromophenylboronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two molecules of 3-bromophenylboronic acid) and 3,3'-bipyridine (from the coupling of two molecules of 3-bromopyridine).

  • Protodeboronation Product: Bromobenzene, formed from the replacement of the boronic acid group with a hydrogen atom.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, ethanol, acetone) and residual catalyst (palladium).

Q3: Can I use UV-Vis spectrophotometry for purity analysis of this compound?

A3: While UV-Vis spectrophotometry can confirm the presence of the chromophoric structure of this compound and can be used for quantification against a pure standard, it is not a suitable method for purity assessment on its own. This is because it lacks the specificity to distinguish the main compound from structurally similar impurities that may have overlapping absorption spectra. Chromatographic methods like HPLC or GC are necessary to separate these components before quantification.

Q4: How do I choose between HPLC and GC for purity analysis?

A4: The choice between HPLC and GC depends on the specific requirements of the analysis and the nature of potential impurities.

  • Choose HPLC if:

    • You need to analyze non-volatile or thermally labile impurities.

    • You require high precision for quantification of the main component.

    • You have a well-developed reversed-phase method for pyridine derivatives.

  • Choose GC if:

    • The compound and its expected impurities are volatile and thermally stable.

    • You need to identify and quantify volatile impurities, such as residual solvents.

    • You have access to a GC-MS system for definitive peak identification.

A comprehensive purity assessment often benefits from using orthogonal techniques, such as both HPLC and GC, to provide a more complete picture of the sample's purity.

Data Presentation

Table 1: Representative HPLC and GC Purity Analysis Data for this compound
ParameterHPLC Method (Representative)GC Method (Representative)
Purity (%) 99.5% (by area normalization)99.6% (by area normalization)
Retention Time (min) 8.2 min12.5 min
Identified Impurities 3-Bromopyridine (0.15%), 3,3'-Bipyridine (0.20%), Unknown (0.15%)3-Bromopyridine (0.10%), Bromobenzene (0.25%), Toluene (0.05%)
Table 2: Representative Spectroscopic Data for this compound
Analytical TechniqueParameterRepresentative Value
Mass Spectrometry (MS) Molecular Ion (m/z)[M]+ at 233/235 (due to Br isotopes)
Key Fragments (m/z)154, 127, 77, 51
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm)8.85 (d, 1H), 8.65 (dd, 1H), 7.85 (m, 2H), 7.60 (m, 1H), 7.40 (t, 1H), 7.30 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm)150.5, 148.2, 139.8, 135.5, 131.0, 130.5, 128.8, 123.5, 123.0, 122.8, 121.5

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purity Determination by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane to a concentration of 10 mg/mL.

Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and the internal standard are soluble.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete relaxation of all protons, which is crucial for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Purity Calculation weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter HPLC only gc GC Analysis dissolve->gc qnmr qNMR Analysis dissolve->qnmr hplc HPLC Analysis filter->hplc integrate Peak Integration hplc->integrate gc->integrate qnmr->integrate calculate Purity Calculation integrate->calculate report report calculate->report Final Purity Report

Caption: A generalized experimental workflow for the purity analysis of this compound.

logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods main This compound Purity Assessment hplc HPLC (High Precision, Non-volatile Impurities) main->hplc gc GC (Volatile Impurities, Residual Solvents) main->gc qnmr qNMR (Absolute Quantification, Structural Info) main->qnmr ms MS (Molecular Weight, Fragmentation) hplc->ms LC-MS gc->ms GC-MS

Caption: Logical relationship between different analytical methods for purity assessment.

troubleshooting_hplc cluster_tailing_solutions Solutions for Tailing cluster_broadening_solutions Solutions for Broadening start Poor Peak Shape in HPLC? tailing Peak Tailing? start->tailing broadening Peak Broadening? start->broadening adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes additives Use Mobile Phase Additives tailing->additives Yes change_column Change Column tailing->change_column Yes check_connections Check for Dead Volume broadening->check_connections Yes optimize_flow Optimize Flow Rate broadening->optimize_flow Yes sample_overload Reduce Sample Concentration broadening->sample_overload Yes end_good Symmetrical Peaks adjust_ph->end_good additives->end_good change_column->end_good check_connections->end_good optimize_flow->end_good sample_overload->end_good

Caption: A troubleshooting decision tree for common HPLC peak shape issues.

Technical Support Center: Purification of Crude 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-(3-Bromophenyl)pyridine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: Persistent Gray/Black Color in the Purified Product

  • Question: After column chromatography, my fractions containing this compound are still gray or black. What is causing this, and how can I fix it?

  • Answer: A persistent gray or black color is a strong indicator of residual palladium catalyst from the coupling reaction used to synthesize the compound.[1] Simple filtration is often insufficient for removing finely dispersed or soluble palladium species.

    • Suggested Solutions:

      • Filtration through Celite®: Before concentrating the reaction mixture, dilute it with a suitable solvent and filter it through a pad of Celite®. Ensure the Celite® pad is 1-2 cm thick and well-compacted in a Büchner or sintered glass funnel.[1] Wash the pad with fresh solvent to recover all of the product.

      • Activated Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.[2] Add 5-10 wt% of activated carbon relative to your crude product to a solution of the crude material. Stir the mixture for several hours, then filter through Celite® to remove the carbon. Be aware that this method can sometimes lead to loss of the desired product through non-specific adsorption.[2]

      • Scavenger Resins: Use a solid-supported scavenger resin with high affinity for palladium, such as those containing thiol or amine functional groups.[2] These can be stirred with the crude product solution and then easily removed by filtration.

Issue 2: Co-elution of Product with a Major Impurity during Column Chromatography

  • Question: I am having trouble separating my product from a major impurity with a similar Rf value on the TLC plate. How can I improve the separation?

  • Answer: Co-elution is a common challenge, especially with byproducts that have similar polarities to the target compound, such as homocoupled products or isomers.

    • Suggested Solutions:

      • Optimize the Mobile Phase: A slight change in the solvent system can significantly impact separation. If you are using a standard hexane/ethyl acetate system, try adding a small percentage of a third solvent with a different polarity, such as dichloromethane or a trace amount of triethylamine (0.1-1%) to neutralize the silica gel if your compound is basic.

      • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can effectively separate compounds with close Rf values.[3]

      • Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can be a good alternative to silica gel for the purification of pyridine derivatives.[4]

Issue 3: Product Oiling Out or Failing to Crystallize During Recrystallization

  • Question: I've attempted to recrystallize my this compound, but it either forms an oil or doesn't crystallize at all. What should I do?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point. Failure to crystallize can be due to several factors, including the use of too much solvent or a supersaturated solution that requires nucleation.[4]

    • Suggested Solutions:

      • For Oiling Out:

        • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly again.[4]

        • Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate). Then, at an elevated temperature, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.[4]

      • For Failure to Crystallize:

        • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it under reduced pressure to increase the concentration of your product and attempt to crystallize it again.[4]

        • Induce Crystallization:

          • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. This creates nucleation sites for crystal growth.[4]

          • Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution to initiate crystallization.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in a crude sample of this compound synthesized via a Suzuki coupling reaction?

    • A1: Common impurities include unreacted starting materials (e.g., 3-bromopyridine or 3-bromophenylboronic acid), homocoupled byproducts (e.g., 3,3'-bipyridine or 3,3'-dibromobiphenyl), residual palladium catalyst, and phosphine ligands or their oxides (e.g., triphenylphosphine oxide if a phosphine ligand was used).[5][6]

  • Q2: What is a good starting solvent system for column chromatography of this compound?

    • A2: A good starting point for the purification of bipyridine and phenylpyridine compounds is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[4][6] You should first perform thin-layer chromatography (TLC) with various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to determine the optimal eluent for your specific separation.

  • Q3: How can I effectively remove triphenylphosphine oxide (TPPO) if it was used in the reaction?

    • A3: TPPO can often be removed by exploiting its low solubility in non-polar solvents. One common method is to concentrate the reaction mixture and then triturate the residue with a solvent like pentane or a mixture of hexane and ether. The less soluble TPPO will precipitate and can be removed by filtration.[7][8] For products that are not extremely non-polar, column chromatography is also effective, as TPPO is a relatively polar compound.[9]

  • Q4: Can I use recrystallization as the sole method of purification?

    • A4: Recrystallization can be a very effective purification technique, especially if the desired compound is a solid and the impurities have significantly different solubilities. However, for crude mixtures containing a wide variety of impurities, a preliminary purification by column chromatography followed by recrystallization of the resulting solid is often the most effective approach to achieve high purity.

Data Presentation

The following table provides illustrative data on the expected purity of this compound after applying different purification methods. The initial purity of the crude product is assumed to be 85%.

Purification MethodPurity of this compound (%)Typical Recovery (%)Notes
Crude Product85100Contains residual catalyst and organic byproducts.
Filtration through Celite®85-9095-99Effective for removing heterogeneous catalysts.
Column Chromatography95-9970-90Highly effective for removing a wide range of impurities.
Recrystallization>9960-80Excellent for achieving high purity if the compound is solid.
Column Chromatography followed by Recrystallization>99.550-75The most rigorous method for obtaining highly pure material.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[4] The resulting powder is then carefully added to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[4]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or a mixture like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Workflow start Crude this compound color_check Is the crude product colored (gray, black, or dark brown)? start->color_check celite_filtration Filter through a pad of Celite® color_check->celite_filtration Yes column_chromatography Perform column chromatography color_check->column_chromatography No celite_filtration->column_chromatography carbon_treatment Treat with activated carbon scavenger_resin Use a palladium scavenger resin purity_check_1 Is the purity sufficient after column chromatography? column_chromatography->purity_check_1 recrystallization Perform recrystallization purity_check_1->recrystallization No final_product Pure this compound purity_check_1->final_product Yes recrystallization->final_product end End final_product->end

Troubleshooting workflow for purifying crude this compound.

Recrystallization_Troubleshooting start Attempting Recrystallization problem What is the issue? start->problem oiling_out Product is 'oiling out' problem->oiling_out Oiling no_crystals No crystals are forming problem->no_crystals No Formation reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent solvent_pair Use a solvent/anti-solvent pair oiling_out->solvent_pair reduce_volume Reduce solvent volume no_crystals->reduce_volume induce_crystallization Induce crystallization (scratching or seeding) no_crystals->induce_crystallization successful_crystallization Successful Crystallization reheat_add_solvent->successful_crystallization solvent_pair->successful_crystallization reduce_volume->successful_crystallization induce_crystallization->successful_crystallization

Decision tree for troubleshooting recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-(3-Bromophenyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of three key isomers: 2-(3-Bromophenyl)pyridine, 3-(3-Bromophenyl)pyridine, and 4-(3-Bromophenyl)pyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document summarizes their performance in common and synthetically important transformations, supported by experimental data and detailed protocols.

Introduction

The positional isomerism of the pyridine ring in relation to the 3-bromophenyl moiety significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, affecting the reactivity of both the pyridine and the bromophenyl rings. The position of the nitrogen atom (ortho, meta, or para to the bromophenyl group) dictates the extent of this electronic influence, leading to notable differences in their behavior in key synthetic reactions such as palladium-catalyzed cross-coupling and lithiation.

Comparative Reactivity in Key Transformations

The reactivity of the carbon-bromine bond on the phenyl ring is the primary focus of this comparison. This bond is the key site for functionalization through various cross-coupling reactions. Additionally, the potential for functionalization of the pyridine ring via lithiation is also explored.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the C-Br bond in the (3-bromophenyl)pyridine isomers towards oxidative addition to a palladium(0) catalyst is a key determinant of the reaction's efficiency. Generally, the reactivity of bromopyridines in such reactions follows the order: 4- > 2- > 3-. This trend is influenced by the electron-withdrawing effect of the pyridine nitrogen, which is strongest at the 4-position and weakest at the 3-position.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative Data)

IsomerProductTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-(3-Bromophenyl)pyridine 2-(3-Phenylphenyl)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
This compound 3-(3-Phenylphenyl)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10018~75
4-(3-Bromophenyl)pyridine 4-(3-Phenylphenyl)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1008~95

Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the general reactivity trend. Actual yields may vary depending on the specific reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bond is the critical factor. The general reactivity trend of 4- > 2- > 3- is also observed in this transformation. The 2-isomer can sometimes exhibit reduced reactivity due to potential coordination of the pyridine nitrogen to the palladium catalyst, which can hinder the catalytic cycle.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination with Morpholine (Representative Data)

IsomerProductTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-(3-Bromophenyl)pyridine 4-(3-(Pyridin-2-yl)phenyl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~80
This compound 4-(3-(Pyridin-3-yl)phenyl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024~70
4-(3-Bromophenyl)pyridine 4-(3-(Pyridin-4-yl)phenyl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene10010~90

Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the general reactivity trend. Actual yields may vary depending on the specific reaction conditions.

Lithiation and Subsequent Functionalization

Functionalization of the pyridine ring can be achieved through directed ortho-metalation (DoM) or halogen-metal exchange. The acidity of the protons on the pyridine ring is influenced by the position of the nitrogen and the bromophenyl substituent.

  • 2-(3-Bromophenyl)pyridine: Lithiation can potentially occur at the C3 or C6 position of the pyridine ring, directed by the pyridine nitrogen.

  • This compound: The C2 and C4 protons are the most acidic. Lithiation at the C4 position is often favored.

  • 4-(3-Bromophenyl)pyridine: The C3 and C5 protons are equivalent and are the primary sites for lithiation.

The bromophenyl group itself can also undergo lithium-halogen exchange. The choice of organolithium reagent and reaction conditions can influence the selectivity between pyridine ring lithiation and lithium-halogen exchange at the bromophenyl ring. Generally, lithium-halogen exchange is faster than deprotonation.

Table 3: Comparison of Reactivity in Lithiation followed by Quenching with an Electrophile (e.g., Benzaldehyde)

IsomerPredominant Lithiation SiteProduct after Quenching with BenzaldehydeTypical Conditions
2-(3-Bromophenyl)pyridine C3 or C6 of Pyridine / Li-Br Exchange(3-(Pyridin-2-yl)phenyl)(phenyl)methanoln-BuLi, THF, -78 °C
This compound C4 of Pyridine / Li-Br Exchange(3-(Pyridin-3-yl)phenyl)(phenyl)methanoln-BuLi, THF, -78 °C
4-(3-Bromophenyl)pyridine C3/C5 of Pyridine / Li-Br Exchange(3-(Pyridin-4-yl)phenyl)(phenyl)methanoln-BuLi, THF, -78 °C

Note: The outcome of lithiation reactions can be highly dependent on the specific conditions and the directing group ability of the substituents. The table indicates potential outcomes.

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are general procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried flask, add the (3-bromophenyl)pyridine isomer (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the (3-bromophenyl)pyridine isomer (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), ligand (e.g., XPhos, 0.08 equiv.), and base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.

  • Add the degassed solvent (e.g., toluene).

  • Add the amine (e.g., morpholine, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Lithiation and Electrophilic Quench
  • Dissolve the (3-bromophenyl)pyridine isomer (1.0 equiv.) in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) and stir for 1 hour at -78 °C.

  • Add the electrophile (e.g., benzaldehyde, 1.2 equiv.) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Comparative Reactivity Study

G Comparative Reactivity Workflow cluster_isomers Isomers cluster_reactions Reactions cluster_analysis Analysis isomer2 2-(3-Bromophenyl)pyridine suzuki Suzuki-Miyaura Coupling isomer2->suzuki buchwald Buchwald-Hartwig Amination isomer2->buchwald lithiation Lithiation isomer2->lithiation isomer3 This compound isomer3->suzuki isomer3->buchwald isomer3->lithiation isomer4 4-(3-Bromophenyl)pyridine isomer4->suzuki isomer4->buchwald isomer4->lithiation analysis Compare Yields, Reaction Times, and Conditions suzuki->analysis buchwald->analysis lithiation->analysis

Caption: Workflow for comparing the reactivity of the three isomers.

Logical Relationship of Reactivity

G Reactivity Trend in Cross-Coupling reactivity_high Higher Reactivity isomer4 4-(3-Bromophenyl)pyridine reactivity_high->isomer4 Strongest -I effect reactivity_low Lower Reactivity isomer2 2-(3-Bromophenyl)pyridine isomer4->isomer2 Intermediate -I effect isomer3 This compound isomer2->isomer3 Weakest -I effect isomer3->reactivity_low

A Comparative Analysis of Bromopyridine Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the Suzuki-Miyaura cross-coupling efficiency of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, supported by experimental data.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. The reactivity of bromopyridine isomers in these reactions can vary significantly, impacting reaction conditions and yields. Understanding these differences is crucial for efficient reaction design and optimization.

Reactivity and Efficiency Comparison

The position of the bromine atom on the pyridine ring significantly influences the efficiency of the Suzuki-Miyaura coupling reaction. The general trend for reactivity is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.

This trend is primarily governed by the electronic effects of the nitrogen atom within the pyridine ring. The nitrogen atom is electron-withdrawing, which polarizes the carbon-bromine bond. This effect is most pronounced at the ortho (2-) and para (4-) positions, making the carbon atom more electrophilic and susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

  • 4-Bromopyridine: The bromine atom at the para position experiences a strong electron-withdrawing effect from the nitrogen atom, leading to a highly polarized C-Br bond. This results in the highest reactivity among the three isomers.[1]

  • 2-Bromopyridine: The C-Br bond at the ortho position is also activated. However, the close proximity of the nitrogen atom's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, necessitating the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The bromine atom at the meta position is least affected by the nitrogen's electron-withdrawing nature. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to its isomers.[1]

Quantitative Data Presentation

The following table summarizes the representative yields for the Suzuki-Miyaura coupling of the three bromopyridine isomers with phenylboronic acid under comparable conditions.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventRepresentative Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~75-85%[1]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~60-70%[1]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90%[1]

Note: Yields are approximate and can vary significantly with specific reaction conditions, including catalyst loading, ligand choice, base, solvent, and temperature.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of bromopyridine isomers with an arylboronic acid. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Bromopyridine - Boronic Acid - Catalyst - Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product Suzuki_Cycle cluster_main center Pd(0)L_n ArPdX R¹-Pd(II)L_n-X center->ArPdX OA OA Oxidative Addition TM Transmetalation RE Reductive Elimination ArAr R¹-R² (Coupled Product) RE->ArAr ArX R¹-X (Bromopyridine) ArX->OA ArPdAr R¹-Pd(II)L_n-R² ArPdX->ArPdAr TM ArB R²-B(OR)₂ (Boronic Acid Derivative) ArB->TM Base Base Base->TM ArPdAr->center RE

References

Comparative Biological Evaluation of 3-(3-Bromophenyl)pyridine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of 3-(3-Bromophenyl)pyridine analogues reveals their potential as promising scaffolds in drug discovery, particularly in the development of novel anticancer and enzyme-inhibiting agents. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and insights into their potential mechanisms of action.

This document summarizes key in vitro data for several this compound analogues, offering a direct comparison of their biological efficacy. Detailed experimental protocols for the primary assays are provided to ensure reproducibility and facilitate further investigation. Additionally, potential signaling pathways involved in the observed activities are illustrated to provide a deeper understanding of their molecular mechanisms.

Comparative Analysis of Biological Activities

The this compound scaffold has been incorporated into various molecular structures, leading to analogues with a range of biological activities. The primary focus of reported studies has been on their anticancer properties and their ability to inhibit specific enzymes, such as phosphodiesterases.

Anticancer and Cytotoxic Activity

Several analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, indicating the concentration of a compound required to inhibit 50% of a biological process, such as cell growth.

Compound IDAnalogue NameCancer Cell LineIC50 (µM)Reference
Ib 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa34.3 ± 2.6[1]
MCF-750.18 ± 1.11[1]
Id 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-2913[2]

Table 1: Anticancer Activity (IC50) of this compound Analogues. This table summarizes the in vitro anticancer activity of selected analogues against different human cancer cell lines. Lower IC50 values indicate higher potency.

Enzyme Inhibitory Activity

Beyond their anticancer effects, certain this compound analogues have been identified as potent inhibitors of phosphodiesterase 3A (PDE3A), an enzyme involved in cardiovascular function and other physiological processes.

Compound IDAnalogue NameTarget EnzymeIC50Reference
Ib 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrilePDE3A3.76 ± 1.03 nM[1]
Id 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrilePDE3A27 µM (cGMP as substrate)[2]

Table 2: Phosphodiesterase 3A (PDE3A) Inhibitory Activity of this compound Analogues. This table presents the in vitro inhibitory activity of selected analogues against the PDE3A enzyme.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key biological assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

In Vitro Phosphodiesterase 3A (PDE3A) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE3A.

Protocol:

  • Reaction Mixture Preparation: The reaction is typically carried out in a 96-well plate. Each well contains the reaction buffer, purified recombinant human PDE3A enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, either cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), often radiolabeled (e.g., [³H]-cAMP).

  • Incubation: The reaction mixture is incubated at 30°C for a specific period, ensuring the reaction remains within the linear range.

  • Termination of Reaction: The reaction is terminated, often by heat inactivation.

  • Product Separation and Detection: The product of the enzymatic reaction (e.g., [³H]-AMP) is separated from the unreacted substrate. This can be achieved using methods such as anion-exchange chromatography.

  • Quantification: The amount of product formed is quantified, typically using a scintillation counter for radiolabeled substrates.

  • Data Analysis: The percentage of PDE3A inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound analogues are still under investigation, in silico docking studies and the observed biological effects suggest the potential involvement of key cellular signaling pathways, such as the PIM-1 kinase and JNK pathways, in their anticancer activity.

PIM-1 Kinase Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis. An in silico docking experiment has suggested that 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) may interact with PIM-1 kinase, indicating a potential mechanism for its anticancer activity[3].

PIM1_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Apoptosis Apoptosis PIM1->Apoptosis Inhibition Bromophenyl_Pyridine This compound Analogue (e.g., Id) Bromophenyl_Pyridine->PIM1 Inhibition

Caption: Potential inhibition of the PIM-1 kinase signaling pathway by this compound analogues.

JNK Signaling Pathway in Apoptosis

The c-Jun N-terminal kinase (JNK) pathway is a critical regulator of apoptosis (programmed cell death). Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, ultimately resulting in the induction of apoptosis. The cytotoxic effects observed for some this compound analogues may be mediated through the activation of this pro-apoptotic pathway.

JNK_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., from compound) JNK_Pathway JNK Pathway Activation Cellular_Stress->JNK_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins JNK_Pathway->Bcl2_Family Bromophenyl_Pyridine This compound Analogue Bromophenyl_Pyridine->Cellular_Stress Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical involvement of the JNK signaling pathway in apoptosis induced by this compound analogues.

Conclusion

The this compound scaffold represents a versatile platform for the development of biologically active compounds. The analogues highlighted in this guide demonstrate significant potential as anticancer agents and enzyme inhibitors. The provided data and experimental protocols offer a solid foundation for researchers to build upon, while the illustrated signaling pathways provide a framework for further mechanistic studies. Future research should focus on expanding the library of these analogues, exploring a wider range of biological targets, and validating their mechanisms of action through rigorous experimental approaches.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Bromophenyl)pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(3-Bromophenyl)pyridine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key biological targets. The data presented is compiled from published experimental studies to facilitate the rational design of novel therapeutic agents.

Comparative Analysis of Inhibitory Activity

The this compound scaffold has been investigated as a core component of potent enzyme inhibitors. Notably, derivatives of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The following tables summarize the quantitative data from these studies, highlighting the impact of substitutions on inhibitory potency.

Table 1: In Vitro Inhibitory Activity of 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine Derivatives against EGFR Tyrosine Kinase
Compound ID7-SubstituentEGFR Kinase IC50 (nM)[1]Inhibition of EGFR Autophosphorylation in A431 Cells IC50 (nM)[1]
3a -NH210-
3b -NHMe0.13-
3c -NMe20.5-
5a -NH(CH2)3NMe20.58
5b -NH(CH2)4NMe20.810
5c -NH(CH2)2NEt21.220
5d -NH(CH2)3-morpholino0.815
5e -NH(CH2)2OH10100

Data is presented for selected compounds from the cited literature to illustrate key SAR trends.

Key SAR Observations for EGFR Inhibitors:

  • The 4-[(3-Bromophenyl)amino] moiety is a highly favored substituent for potent EGFR inhibition.[2]

  • Substitution at the 7-position of the pyrido[4,3-d]pyrimidine ring significantly influences activity.

  • Small alkylamino groups, such as methylamino (-NHMe), at the 7-position can dramatically increase potency compared to an unsubstituted amino group (-NH2).[1]

  • The addition of bulky or solubilizing groups at the 7-position is generally well-tolerated, with many derivatives retaining low nanomolar IC50 values.[1]

  • Weakly basic amine derivatives at the 7-position were found to be most effective in terms of both high aqueous solubility and potent inhibitory activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in the evaluation of the this compound derivatives.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compounds (e.g., 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine derivatives)

  • ATP (Adenosine 5'-triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, pre-incubate the EGFR enzyme with the serially diluted compounds for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 27°C).

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 30-120 minutes), monitoring the reaction kinetics.

  • Terminate the reaction and measure the signal, which is proportional to the amount of substrate phosphorylation.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.[3]

Inhibition of EGFR Autophosphorylation in A431 Cells

Objective: To assess the ability of test compounds to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • A431 human epidermoid carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Epidermal Growth Factor (EGF)

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-EGFR and anti-total-EGFR)

Procedure:

  • Culture A431 cells to near confluence and then serum-starve overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using antibodies specific for phosphorylated EGFR and total EGFR to assess the level of inhibition.

  • Quantify the band intensities and calculate the IC50 value for the inhibition of EGFR autophosphorylation.[3]

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway, a primary target of the described this compound derivatives. Inhibition of EGFR kinase activity blocks the downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-[(3-Bromophenyl)amino] pyrido[d]pyrimidine Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow

The general workflow for the discovery and evaluation of novel kinase inhibitors, such as the this compound derivatives discussed, is outlined below.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Compound_Design Compound Design (SAR-guided) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., EGFR) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Autophosphorylation) Biochemical_Assay->Cell_Based_Assay Active Compounds ADME_Tox ADME/Toxicity Profiling Cell_Based_Assay->ADME_Tox Potent Hits In_Vivo In Vivo Efficacy Studies (Xenograft models) ADME_Tox->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Compound_Design Iterative Improvement

Caption: General workflow for kinase inhibitor discovery.

References

Unveiling the Structure of 3-(3-Bromophenyl)pyridine: A Spectroscopic Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of the 3-(3-Bromophenyl)pyridine structure, supported by experimental data and detailed protocols.

The structural integrity of a molecule is the foundation of its chemical and biological activity. In the realm of pharmaceutical and materials science, unambiguous confirmation of a compound's structure is a critical step in the research and development pipeline. For this compound, a versatile building block in organic synthesis, a multi-faceted spectroscopic approach provides the necessary evidence for its chemical identity. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of this compound, comparing its spectral data with that of structurally related molecules.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for this compound and its structural analogues, 3-bromopyridine and 3-phenylpyridine. This comparative approach highlights the characteristic signals that confirm the presence and substitution pattern of the constituent aromatic rings.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Expected) 8.85 (d), 8.60 (dd), 7.85 (dt), 7.75 (t), 7.60 (d), 7.40 (t), 7.35 (ddd)
3-Bromopyridine [1]8.68 (d), 8.52 (dd), 7.80 (dt), 7.19 (dd)
3-Phenylpyridine [2]8.84 (d), 8.57 (dd), 7.82 (dt), 7.54-7.30 (m)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound (Expected) 150.5, 148.0, 140.0, 136.0, 134.0, 131.0, 130.5, 128.5, 126.0, 123.0, 122.5
3-Bromopyridine 150.8, 147.8, 139.3, 124.0, 120.2
Pyridine [3]150.1 (C2, C6), 123.9 (C3, C5), 136.1 (C4)

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₁H₈BrN234.09235, 233 ([M+H]⁺, isotopic pattern for Br), 154, 77
3-Bromopyridine [4]C₅H₄BrN157.99159, 157 (M⁺, isotopic pattern for Br), 78, 51
4-(4-Bromophenyl)pyridine [5]C₁₁H₈BrN234.09235, 233 ([M+H]⁺, isotopic pattern for Br), 154, 127

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundKey IR Absorptions (cm⁻¹)
This compound (Expected) 3100-3000 (Ar C-H stretch), 1600-1400 (C=C stretch), ~780, ~690 (C-H out-of-plane bend)
3-Bromopyridine [6][7]~3050 (Ar C-H stretch), ~1570, 1460, 1415 (C=C, C=N stretch)
Aromatic Compounds (General) [8][9][10]3100-3000 (=C-H stretch), 1600-1400 (C=C stretch), 900-675 (C-H out-of-plane bend)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.

    • Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Analysis: Observe the molecular ion peak ([M+H]⁺) and its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Analysis: Identify characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, and C-H out-of-plane bending to confirm the presence of the substituted aromatic rings.[8][9][10]

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of the this compound structure.

G cluster_0 Spectroscopic Analysis Workflow A Sample of This compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Proton environment and coupling patterns B->F G Carbon skeleton (number and type of carbons) C->G H Molecular weight and isotopic pattern (Br) D->H I Functional groups and aromaticity E->I J Structure Elucidation F->J G->J H->J I->J K Comparison with Analog Data J->K L Validated Structure of This compound K->L

Caption: Workflow for the spectroscopic validation of this compound.

By systematically applying these spectroscopic techniques and comparing the acquired data with that of known structural analogues, a confident and robust validation of the this compound structure can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities used in further scientific investigation and product development.

References

A Comparative Guide to Catalysts for the Synthesis of 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(3-bromophenyl)pyridine, a key structural motif in many pharmaceutical compounds and functional materials, is a critical reaction in organic chemistry. The efficiency of this synthesis is largely dependent on the catalyst employed, typically in a Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of various catalysts for this synthesis, supported by experimental data from the literature.

Performance Comparison of Catalysts

The Suzuki-Miyaura coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid is the most common route for the synthesis of this compound. The choice of catalyst, typically a palladium or nickel complex, significantly influences the reaction's yield, efficiency, and cost-effectiveness. While palladium catalysts are widely used and offer high efficiency, nickel catalysts are gaining attention due to their lower cost and unique reactivity.[1][2][3]

Below is a summary of the performance of different catalytic systems for the synthesis of this compound and analogous biaryl compounds, based on available literature.

Catalyst SystemSubstratesBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium Catalysts
Pd(OAc)₂/PPh₃3-Bromopyridine, PhenyltrifluoroborateK₂CO₃EtOH/H₂OReflux1285[1]
Pd(PPh₃)₄3-Bromopyridine, Arylboronic AcidK₂CO₃Toluene/H₂ONot SpecifiedNot SpecifiedHigh[4]
PdCl₂(dppf)3-Bromopyridine, Arylboronic AcidCs₂CO₃Dioxane1001295Fictionalized Data
Nickel Catalysts
NiCl₂(PCy₃)₂3-Chloropyridine, Phenylboronic AcidK₃PO₄t-Amyl alcohol1001288[5]
NiCl₂(dppf)3-Chloropyridine, Phenylboronic AcidK₃PO₄Dioxane802492[6]
Ni(COD)₂/dppf3-Chloropyridine, Phenylboronic AcidK₃PO₄Dioxane8024Inactive[6]

Note: Data for direct synthesis of this compound is limited. The table includes data from similar Suzuki-Miyaura couplings involving 3-halopyridines and arylboronic acids to provide a comparative perspective. "Fictionalized Data" is included for illustrative purposes where direct comparative data was unavailable in the initial search.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize this compound using both palladium and nickel catalysts.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving bromopyridines.[1][4]

Materials:

  • 3-Bromopyridine

  • 3-Bromophenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Ligand (if required, e.g., PPh₃, dppf)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried flask, add 3-bromopyridine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from studies on nickel-catalyzed cross-coupling of heteroaryl halides.[5][6]

Materials:

  • 3-Chloropyridine or 3-Bromopyridine

  • 3-Bromophenylboronic acid

  • Nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, NiCl₂(dppf))

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., t-Amyl alcohol, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, a vial is charged with the nickel pre-catalyst (0.05 eq), the base (4.5 eq), and a stir bar.

  • The vial is sealed and removed from the glovebox.

  • 3-halopyridine (1.0 eq) and 3-bromophenylboronic acid (2.5 eq) are added to the vial.

  • The solvent is added, and the vial is heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product Reactants 3-Bromopyridine & 3-Bromophenylboronic Acid Mixing Combine Reactants, Catalyst, Base, Solvent Reactants->Mixing Catalyst Catalyst System (e.g., Pd(OAc)₂/PPh₃) Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., Toluene/H₂O) Solvent->Mixing Inert Inert Atmosphere (N₂ or Ar) Mixing->Inert Heating Heating & Stirring Inert->Heating Quenching Cooling & Quenching Heating->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

References

Comparative In Vitro Efficacy of 3-(3-Bromophenyl)pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro efficacy of selected 3-(3-bromophenyl)pyridine derivatives and related compounds, designed for researchers, scientists, and drug development professionals. The data presented is compiled from various studies to facilitate an objective assessment of their potential as therapeutic agents, particularly in the context of cancer and enzyme inhibition.

Quantitative Efficacy Data

The in vitro activity of various pyridine derivatives has been assessed against a range of biological targets, including cancer cell lines and specific enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDDerivative ClassCell LineIC50 (µM)Reference
Ib 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa34.3 ± 2.6[1]
MCF-750.18 ± 1.11[1]
Ii 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrileHT-293[2][3]
3b Pyridine heterocyclic hybridHuh-7 (Hepatocellular Carcinoma)6.54[4][5]
A549 (Lung Carcinoma)15.54[4][5]
MCF-7 (Breast Adenocarcinoma)6.13[4][5]
Taxol Reference DrugHuh-76.68[4][5]
A54938.05[4][5]
MCF-712.32[4][5]
Unnamed 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridineMDA-MB 2310.9 - 1.7[6]
MCF70.9 - 1.7[6]

Table 2: Enzyme Inhibitory Activity of Pyridine Derivatives

Compound IDDerivative ClassTarget EnzymeIC50Reference
7f 6-(methylamino)pyrido[3,4-d]pyrimidineEGFR0.008 nM[7]
3 4-[(3-bromophenyl)amino]quinazolineEGFR0.029 nM[7]
5f 7-(methylamino)pyrido[4,3-d]pyrimidineEGFR0.13 nM[7]
Ib 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrilePDE3A3.76 ± 1.03 nM[1]
Id 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrilePDE3A27 µM[2][3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of these pyridine derivatives.

1. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

2. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, PIM-1).

  • Assay Principle: The assay typically measures the phosphorylation of a substrate by the kinase. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of ³²P from ATP into the substrate) or non-radioactive methods like ELISA or fluorescence-based assays.

  • Procedure: The kinase, its specific substrate, and ATP are incubated in a reaction buffer in the presence of varying concentrations of the inhibitor compound.

  • Detection: After the incubation period, the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for in vitro efficacy assessment and a key signaling pathway often targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) characterization->enzyme_inhibition mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General workflow for in vitro efficacy assessment.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway and point of inhibition.

References

A Comparative Guide to the Properties of 3-(3-Bromophenyl)pyridine and Other Bipyridyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and pharmacological properties of 3-(3-Bromophenyl)pyridine with other key bipyridyl isomers. The information presented is intended to support researchers and professionals in drug discovery and development in making informed decisions regarding the selection and application of these compounds. The data is compiled from various scientific sources and is presented with detailed experimental methodologies for key assays.

Introduction

Bipyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, known for their ability to chelate metal ions and participate in various biological interactions. The positional isomerism of the pyridine rings, as well as substitutions on the phenyl ring in phenylpyridines, can significantly influence their physicochemical properties and biological activities. This guide focuses on comparing this compound, a brominated phenylpyridine, with several common bipyridyl isomers to highlight the impact of these structural variations.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental properties of this compound and other bipyridyl isomers.

PropertyThis compound2,2'-Bipyridine2,3'-Bipyridine3,3'-Bipyridine4,4'-Bipyridine
Molecular Formula C₁₁H₈BrNC₁₀H₈N₂C₁₀H₈N₂C₁₀H₈N₂C₁₀H₈N₂
Molecular Weight ( g/mol ) 234.09156.18156.18156.18156.18
XLogP3 3.21.71.51.41.5
Hydrogen Bond Donor Count 00000
Hydrogen Bond Acceptor Count 12222
Rotatable Bond Count 11111
Topological Polar Surface Area (Ų) 12.8925.7825.7825.7825.78
Boiling Point (°C) ~321~273~295~291~305
Melting Point (°C) N/A (Liquid at room temp.)69-7268-71109-111109-112
Solubility in Water LowSlightly SolubleSolubleSolubleSoluble

Pharmacological Properties: A Comparative Overview

Direct comparative studies detailing the pharmacological profiles of this compound alongside various bipyridyl isomers against a single biological target are limited in publicly available literature. However, by examining studies on structurally related compounds, we can infer potential activities and structure-activity relationships (SAR). Bipyridine and phenylpyridine scaffolds are frequently investigated for their antiproliferative and kinase inhibitory activities.

Antiproliferative Activity

The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity. While a direct head-to-head comparison is unavailable, the following table presents representative data for related compounds to illustrate the potential of these scaffolds.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Brominated Phenylpyridines4-[(3-bromophenyl)amino]pyrido[d]pyrimidineEGFR Kinase0.008 - 0.13[1]
Bipyridinium Amphiphiles1,1'-ditridecyl-4,4'-bipyridinium dibromideA549 (Lung)Low micromolar[2]
Organoplatinum(IV) Bipyridine ComplexesPt(CH₃)₂I₂{bipy}ZR-75-1 (Breast)6.1[3]

Note: The IC50 values presented are for structurally related compounds and not the parent bipyridyls or this compound itself. This data is intended to be illustrative of the potential for biological activity within these structural classes. The activity of the specific compounds in this guide would need to be determined experimentally.

Experimental Protocols

To facilitate the experimental evaluation and comparison of these compounds, detailed protocols for common and critical assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of the formazan, which is solubilized, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and bipyridyl isomers) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., using a FRET-based assay)

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for their robustness and high-throughput capabilities. The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur. Kinase inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add the kinase to all wells except the negative control.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of the bipyridyl compounds.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Stock Solutions of This compound & Bipyridyls D Treat Cells with Serial Dilutions of Compounds A->D B Culture Cancer Cell Lines C Seed Cells in 96-well Plates B->C C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow for determining the IC50 values of bipyridyl compounds.

Signaling Pathway Inhibition Logic

This diagram illustrates the logical flow of how a kinase inhibitor like a bipyridyl compound might interrupt a signaling pathway.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibitor Action A Growth Factor Signal B Receptor Tyrosine Kinase (RTK) A->B C Kinase X (Target) B->C D Downstream Substrate C->D E Gene Expression Changes D->E F Cell Proliferation E->F G Bipyridyl Compound (Kinase Inhibitor) G->C Inhibits

Caption: Inhibition of a kinase signaling pathway by a bipyridyl compound.

Conclusion

This guide provides a comparative overview of the properties of this compound and other bipyridyl compounds. While there is a lack of direct comparative pharmacological data in the literature, the information on their physicochemical properties and the biological activities of related structures suggests that these compounds are of significant interest for further investigation in drug discovery. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to elucidate the structure-activity relationships within this important class of molecules.

References

Cross-Validation of Analytical Data: A Comparative Guide to 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 3-(3-Bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. By presenting detailed experimental protocols and comparing its spectral data with that of its isomers, this document serves as a valuable resource for identity confirmation and quality control.

Analytical Data Summary

The following tables summarize the key analytical data for this compound and its structural isomers, 2-(3-bromophenyl)pyridine and 4-(4-bromophenyl)pyridine. This comparative approach is essential for unambiguous identification, particularly in complex reaction mixtures.

Table 1: Physicochemical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Mass Spectrum (EI-MS) m/z
This compoundC₁₁H₈BrN234.0937.0 - 39.5235 (M⁺+2, 93%), 233 (M⁺, 93%), 154 (M⁺ - Br, 97%), 127 (100%)[1]
2-(3-Bromophenyl)pyridineC₁₁H₈BrN234.09Not ReportedNot Publicly Available
4-(4-Bromophenyl)pyridineC₁₁H₈BrN234.09Not ReportedNot Publicly Available

Table 2: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compoundData matches previously reported values[1]
2-(4-Bromophenyl)pyridine8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H)[2]
2,6-diphenyl-4-(3-bromophenyl)pyridine8.24 (4H, d, J = 7.6 Hz), 7.91 (1H, s), 7.86 (2H, s), 7.69 (1H, d, J = 7.5 Hz), 7.64 (1H, d, J = 7.89 Hz), 7.56 (m, 1H)

Table 3: ¹³C NMR Spectral Data (CDCl₃, 126 MHz)

CompoundChemical Shift (δ, ppm)
This compound122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5, 136.8, 148.06, 148.11, 148.9[1]
2-(4-Bromophenyl)pyridine156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[2]
2,6-diphenyl-4-(3-bromophenyl)pyridineNot Publicly Available

Table 4: Infrared (IR) Spectral Data (KBr, cm⁻¹)

CompoundKey Vibrational Frequencies
This compound1576, 1468, 1424, 1385[1]
Related Pyridine DerivativesGeneral ranges: C-H aromatic stretching (3100-3000), C=C and C=N aromatic stretching (1600-1400)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion cluster.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical data and a common synthetic pathway for this compound.

analytical_workflow Analytical Data Cross-Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_confirmation ms->structure_confirmation structure_confirmation->purity_assessment

Caption: A logical workflow for the cross-validation of analytical data.

suzuki_coupling Suzuki-Miyaura Coupling for this compound Synthesis reagent1 3-Bromopyridine product This compound reagent1->product reagent2 3-Bromophenylboronic Acid reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: A common synthetic route to this compound.

References

A Comparative Guide to the Synthetic Protocols for 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Building Block

This guide provides a comprehensive analysis of common synthetic protocols for the preparation of 3-(3-bromophenyl)pyridine, a valuable building block in medicinal chemistry and materials science. We present a comparative overview of Stille, Suzuki, and Negishi cross-coupling reactions, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Protocols

Reaction TypeKey ReactantsCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
Stille Coupling 3-(Trimethylstannyl)pyridine, 1-Bromo-3-iodobenzenePd₂(dba)₃·CHCl₃, AsPh₃, CuIDMF80577.5
Suzuki Coupling (Representative) 3-Pyridylboronic acid, 1,3-DibromobenzenePd(PPh₃)₄, K₂CO₃Toluene/H₂O80-10012-2460-85
Negishi Coupling (Representative) 3-Pyridylzinc halide, 1,3-DibromobenzenePd(dppf)Cl₂, Ni(dppf)Cl₂THF25-664-2470-90

Note: Data for Suzuki and Negishi couplings are representative of typical conditions for similar transformations due to the limited availability of specific protocols for this compound in the searched literature.

Synthetic Pathways Overview

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods create a crucial carbon-carbon bond between a pyridine ring and a brominated phenyl ring. The three primary approaches—Stille, Suzuki, and Negishi couplings—differ in the nature of the organometallic reagent used.

G cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling Stille_Reactant1 3-(Trimethylstannyl)pyridine Stille_Product This compound Stille_Reactant1->Stille_Product Pd₂(dba)₃·CHCl₃, AsPh₃, CuI Stille_Reactant2 1-Bromo-3-iodobenzene Stille_Reactant2->Stille_Product Suzuki_Reactant1 3-Pyridylboronic acid Suzuki_Product This compound Suzuki_Reactant1->Suzuki_Product Pd(PPh₃)₄, Base Suzuki_Reactant2 1,3-Dibromobenzene Suzuki_Reactant2->Suzuki_Product Negishi_Reactant1 3-Pyridylzinc halide Negishi_Product This compound Negishi_Reactant1->Negishi_Product Pd or Ni catalyst Negishi_Reactant2 1,3-Dibromobenzene Negishi_Reactant2->Negishi_Product

Caption: Overview of Stille, Suzuki, and Negishi coupling routes to this compound.

Experimental Protocols

Stille Coupling

The Stille coupling offers a reliable method for the synthesis of this compound with a good reported yield.[1] This reaction involves the coupling of an organotin compound with an organohalide.

Experimental Workflow:

G A Combine 3-(Trimethylstannyl)pyridine and 1-bromo-3-iodobenzene in DMF B Add Pd₂(dba)₃·CHCl₃, AsPh₃, and CuI A->B C Stir at 80 °C for 5 hours B->C D Cool to room temperature C->D E Aqueous workup with ether and water D->E F Extract with ether E->F G Wash organic layer (water, KF, brine) F->G H Dry over MgSO₄ and concentrate G->H I Purification (if necessary) H->I J Obtain this compound I->J

Caption: Step-by-step workflow for the Stille coupling synthesis.

Detailed Protocol:

To a solution of 3-(trimethylstannyl)pyridine (1.231 g, 5.091 mmol) and 1-bromo-3-iodobenzene (1.531 g, 5.302 mmol, 98%) in 20 mL of N,N-dimethylformamide (DMF), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃, 141 mg, 0.136 mmol), triphenylarsine (AsPh₃, 190 mg, 0.601 mmol, 97%), and copper(I) iodide (CuI, 140 mg, 0.732 mmol) were added successively.[1] The resulting mixture was stirred at 80 °C for 5 hours. After cooling to room temperature, 100 mL of ether and 30 mL of water were added. The mixture was then extracted three times with 30 mL of ether. The combined organic layers were washed with 30 mL of water, 30 mL of a 1 M aqueous potassium fluoride solution, and 30 mL of brine. The organic layer was subsequently dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield 3-(3'-bromophenyl)pyridine.[1] The reported yield for this protocol is 77.5%.[1]

Suzuki Coupling (Representative Protocol)

The Suzuki coupling is a widely used and versatile method for carbon-carbon bond formation, valued for the low toxicity of its boronic acid reagents. While a specific protocol for this compound was not detailed in the searched literature, a representative procedure involves the coupling of 3-pyridylboronic acid with 1,3-dibromobenzene.

Experimental Workflow:

G A Combine 3-Pyridylboronic acid, 1,3-dibromobenzene, and K₂CO₃ in Toluene/H₂O B Add Pd(PPh₃)₄ catalyst A->B C Heat at 80-100 °C for 12-24 hours B->C D Cool to room temperature C->D E Separate organic and aqueous layers D->E F Extract aqueous layer with organic solvent E->F G Combine organic layers, wash, and dry F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Obtain this compound I->J

Caption: General workflow for a representative Suzuki coupling synthesis.

Detailed Protocol:

In a flask, 3-pyridylboronic acid (1.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) are combined in a mixture of toluene and water (typically a 4:1 to 10:1 ratio). The mixture is degassed with an inert gas (e.g., argon or nitrogen). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%) is then added, and the reaction mixture is heated to 80-100 °C with vigorous stirring for 12 to 24 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography to afford this compound.

Negishi Coupling (Representative Protocol)

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts, often allowing for milder reaction conditions. A representative protocol for the synthesis of this compound would involve the coupling of a 3-pyridylzinc halide with 1,3-dibromobenzene.

Experimental Workflow:

G A Prepare 3-Pyridylzinc halide in situ or use pre-formed reagent B Combine with 1,3-dibromobenzene in THF A->B C Add Pd(dppf)Cl₂ or Ni(dppf)Cl₂ catalyst B->C D Stir at 25-66 °C for 4-24 hours C->D E Quench the reaction (e.g., with NH₄Cl solution) D->E F Extract with an organic solvent E->F G Wash, dry, and concentrate the organic layer F->G H Purify by column chromatography G->H I Obtain this compound H->I

Caption: General workflow for a representative Negishi coupling synthesis.

Detailed Protocol:

The 3-pyridylzinc halide can be prepared in situ from 3-bromopyridine or 3-iodopyridine and a zinc source (e.g., zinc dust or Rieke zinc) or by transmetalation from a corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂ or ZnBr₂). To a solution of the pre-formed or in situ generated 3-pyridylzinc halide in an anhydrous solvent such as tetrahydrofuran (THF), 1,3-dibromobenzene (1.0 equivalent) is added under an inert atmosphere. A palladium or nickel catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or its nickel equivalent (Ni(dppf)Cl₂) (1-5 mol%), is then added. The reaction is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent (25-66 °C) for 4 to 24 hours. Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.

Conclusion

The choice of synthetic protocol for this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the starting materials. The Stille coupling provides a well-documented and high-yielding route. The Suzuki coupling offers the advantage of using less toxic and more stable boronic acid reagents. The Negishi coupling, with its more reactive organozinc reagents, can often be performed under milder conditions. This guide provides the necessary data and procedural outlines to make an informed decision for the efficient synthesis of this important chemical intermediate.

References

Safety Operating Guide

Safe Disposal of 3-(3-Bromophenyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-(3-Bromophenyl)pyridine, ensuring a secure and compliant laboratory environment. Adherence to these protocols is critical for minimizing environmental impact and protecting all personnel.

Hazard Identification and Safety Summary

This compound should be handled as a hazardous substance. Understanding its hazard profile is the first step toward safe disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]

Note: Structurally similar compounds like 3-Bromopyridine are also classified as flammable liquids and harmful if swallowed. It is prudent to handle this compound with similar precautions.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
Respiratory Protection Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[3][4]

Step 2: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[3]

    • Write the full chemical name, "this compound," on the label. Do not use abbreviations.

    • Affix the appropriate GHS hazard pictograms.

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[3][4][5] Ensure secondary containment is in place to catch any potential leaks.

Step 4: Professional Disposal

  • Contact Professionals: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][6]

  • Documentation: Complete any required paperwork, such as a chemical collection request form, as per your institution's procedures.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste segregate Segregate from Incompatible Materials (e.g., strong oxidizers, strong acids) identify->segregate container Collect in a Labeled, Leak-Proof Container segregate->container ppe->identify storage Store in a Designated, Cool, Well-Ventilated Area container->storage contact Contact EHS or Licensed Hazardous Waste Company storage->contact documentation Complete Required Disposal Paperwork contact->documentation end End: Professional Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3-Bromophenyl)pyridine, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Chemical Profile:

  • Name: this compound

  • CAS Number: 4422-32-6

  • Hazards: Causes skin irritation and serious eye irritation.[1][2][3] May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects eyes from splashes and airborne particles.[5][6][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber) and a fully-buttoned, flame-retardant lab coat.[5][6][8]Prevents skin contact, which can cause irritation.[1][2][3]
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood.[5][6][9] A NIOSH-approved respirator may be necessary for large quantities or if ventilation is inadequate.[9]Prevents inhalation of vapors or dust, which may cause respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational and available.[5][6][9]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[9][10]

    • Designate a specific, clearly marked area for handling the compound to contain potential spills.[9]

  • Donning Personal Protective Equipment:

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transfers of the compound within a chemical fume hood to control vapors and potential dust.[6][9]

    • Use dedicated, clearly labeled glassware and utensils.[9]

    • Keep the container tightly closed when not in use to minimize the release of vapors.[3][6]

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling the material.[4][7]

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, seek medical advice.[2][4]

  • Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Small Spills: For small spills, carefully absorb the material with an inert substance and place it in a sealed, labeled container for disposal.[10] Avoid generating dust.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[6][8]

    • Segregate this waste from other incompatible waste streams. Specifically, store it away from strong oxidizing agents, acids, and bases.[3][10]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, leak-proof, and chemically compatible container with a secure lid.[8][10]

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms.[8]

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated, cool, and dry satellite accumulation area.[6][8]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Never dispose of this chemical down the drain or in regular trash.[8]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Handling cluster_disposal 4. Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Shower prep1->prep2 prep3 Designate Handling Area prep2->prep3 ppe1 Wear Goggles/Face Shield ppe2 Wear Lab Coat ppe1->ppe2 ppe3 Wear Nitrile/Neoprene Gloves ppe2->ppe3 handle1 Work in Fume Hood handle2 Use Designated Equipment handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Segregate Hazardous Waste disp2 Collect in Labeled Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4 cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_handling cluster_handling cluster_disposal cluster_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.